Disopyramide primarily functions as a sodium channel blocker [1] [2] [3]. Its binding is state-dependent, exhibiting higher affinity for open and inactivated states of the channel compared to the resting state [4]. This property underlies its use-dependent or frequency-dependent block, meaning the inhibitory effect is stronger at faster heart rates [4].
Concurrently, disopyramide blocks the rapid component of the delayed rectifier potassium current (IKr), which delays repolarization and increases the action potential duration (APD) [1]. The table below summarizes its primary molecular targets and electrophysiological consequences.
| Target | Effect on Current | Impact on Action Potential | Clinical/ECG Correlation |
|---|---|---|---|
| Fast Sodium Channel (NaV1.5) [1] [2] | ↓ Inward Na+ current (INa) | ↓ Rate of depolarization (Phase 0 slope) [1] [2] | ↓ Conduction velocity; widened QRS complex [5] |
| Potassium Channel (KV11.2, hERG) [1] | ↓ Delayed rectifier K+ current (IKr) | ↑ Action Potential Duration (APD) [1] | Prolonged QT interval [1] [2] |
| Various Muscarinic Receptors [2] [3] | Anticholinergic (vagolytic) effect | - | Tachycardia; dry mouth, urinary retention, constipation [1] [2] |
The following diagram illustrates the multi-target mechanism of disopyramide phosphate on a cardiac myocyte action potential, highlighting its combined sodium channel, potassium channel, and anticholinergic effects.
Disopyramide's multi-target mechanism on cardiac electrophysiology.
To investigate disopyramide's mechanism, several established experimental methodologies are employed, each providing distinct insights into its channel interactions and kinetic properties.
This technique is used to characterize the state-dependent binding and unblocking kinetics of disopyramide to individual sodium channels [4].
EP studies validate the drug's mechanism in a translational human context, particularly for assessing its effect on reentrant circuits [6].
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for drug development and dosing regimen design. Key pharmacokinetic parameters are summarized below.
| Parameter | Value/Description | Clinical & Experimental Implications |
|---|---|---|
| Bioavailability [7] | High (nearly complete) | Predictable systemic exposure after oral dosing. |
| Protein Binding [2] [3] | 50-65% (Concentration-dependent) | Free drug concentration is complex to predict; monitoring total plasma levels may be insufficient. |
| Therapeutic Plasma Range [2] [3] | 2 - 4 μg/mL (free base) | Target for therapeutic drug monitoring (TDM). |
| Metabolism [1] [5] | Hepatic, primarily via CYP3A4 | Potential for drug interactions with CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., verapamil, ketoconazole). |
| Elimination Half-Life [2] [3] | 6.7 hrs (range 4-10 hrs) in healthy adults; Prolonged in renal/hepatic impairment & heart failure. | Dosing interval adjustment required in special populations. |
| Excretion [7] [2] | Renal (~50% as unchanged drug) | Dose must be reduced in patients with renal dysfunction. |
The following workflow maps the key ADME processes and major factors influencing disopyramide's pharmacokinetics, which is critical for preclinical and clinical development.
Key ADME processes and influencing factors for disopyramide.
For professionals in drug development, several specific properties of disopyramide are noteworthy.
Disopyramide is a Class Ia antiarrhythmic drug, characterized by its blockade of the fast sodium channels and certain potassium channels [1] [2]. The table below details its specific effects on various cardiac currents and channels:
| Target | Effect | Functional Consequence |
|---|---|---|
| Fast Na+ Channel (INa) | Blocks sodium influx [3] [1] [2] | ↓ Rate of diastolic depolarization (Phase 4); ↓ Upstroke velocity (Phase 0); ↓ Myocardial excitability & conduction velocity [1] [2] |
| Rapid Delayed Rectifier K+ Current (IKr) | Blocks potassium efflux [3] [1] | Prolongs action potential duration (APD) and refractoriness; Prolongs QT interval on surface ECG [1] |
| L-type Ca2+ Current (ICa-L) | Inhibits calcium influx [3] | Contributes to negative inotropic effect [3] |
| Late Na+ Current (INaL) | Inhibits sodium influx [3] | Reduces intracellular Ca2+ load, improves diastolic function, lowers arrhythmogenesis [3] |
| Ryanodine Receptor (RyR2) | Inhibits calcium release from sarcoplasmic reticulum [3] | Lowers Ca2+ transient amplitude, reduces pro-arrhythmic spontaneous Ca2+ releases [3] |
Disopyramide's cellular effects translate into specific impacts on cardiac tissue. It prolongs the effective refractory period in the atria, ventricles, and accessory pathways (e.g., in Wolff-Parkinson-White syndrome) [4]. A key feature of its action is a selective and greater prolongation of refractoriness in ischemic or infarcted myocardium compared to healthy tissue, which helps suppress reentrant arrhythmias [5]. While the drug has negative inotropic effects, it also demonstrates antiarrhythmic potential by suppressing early and delayed afterdepolarizations (EADs and DADs) that can trigger lethal arrhythmias [3].
The following diagram illustrates the integrated signaling pathways and electrophysiological effects of disopyramide on a cardiomyocyte:
Integrated signaling pathways and electrophysiological effects of Disopyramide. The diagram shows how disopyramide's multi-channel blockade translates into cellular and clinical outcomes.
The cellular effects of disopyramide manifest as measurable changes in clinical electrophysiology. The table below summarizes key quantitative findings:
| Parameter | Observed Effect | Notes / Context |
|---|---|---|
| Action Potential Duration (APD) | Shortening in HCM cardiomyocytes [3] | Contrasts with classic Class Ia effect; attributed to strong Ca2+ and late Na+ current blockade. |
| QTc Interval (Surface ECG) | Modest increase [3] [6] | Net clinical effect is a complex balance of K+ channel blockade (prolongs) vs. Ca2+/late Na+ blockade (can shorten). |
| PR Interval & QRS Duration | Prolonged [2] [6] | Reflects slowed conduction due to Na+ channel blockade. |
| Ventricular Effective Refractory Period (ERP) | Increased [5] [4] | Effect is more pronounced in ischemic tissue. |
| Atrial & Accessory Pathway ERP | Increased [4] | Basis for its use in WPW syndrome and atrial arrhythmias. |
The following methodologies are derived from studies that characterized disopyramide's electrophysiological properties, particularly in human hypertrophic cardiomyopathy (HCM) cardiomyocytes [3].
For researchers and drug developers, the key takeaway is that disopyramide is a multi-channel blocker with a distinct electrophysiological profile. Its efficacy in conditions like obstructive Hypertrophic Cardiomyopathy (oHCM) stems from a unique combination of negative inotropy and favorable antiarrhythmic actions, primarily through the reduction of intracellular Ca2+ overload [3]. Its clinical electrophysiological signature is a complex interplay of Na+, K+, and Ca2+ channel blockade, which can result in QT interval changes that are more nuanced than simple prolongation.
The table below summarizes the core quantitative pharmacokinetic data for disopyramide.
| Parameter | Summary of Data |
|---|---|
| Bioavailability | Nearly complete (60-83% of dose reaches systemic circulation unchanged); reduced first-pass metabolism (approx. 16%) [1] [2]. |
| Protein Binding | 50-65% (concentration-dependent/saturable); primarily to Alpha-1 Acid Glycoprotein (AAG). Unbound fraction can range from 10% to 70% within therapeutic range [3] [4] [5]. |
| Volume of Distribution | Information on the volume of distribution was not available in the search results. |
| Metabolism | Hepatic, primarily via CYP3A4; major metabolite is Mono-N-dealkyldisopyramide (MND) [6] [4] [7]. |
| Route of Excretion | Renal (approx. 50-60% as unchanged drug; 20-30% as major metabolite) [8] [2] [9]. |
| Elimination Half-life | Adults (Normal Renal Function): 4 to 10 hours (typically ~6-8 hours) [3] [4] [8]. Renal Impairment: Significantly prolonged (e.g., 14 to 43 hours in severe renal failure) [6]. Pediatric Population: Shorter than in adults, requiring higher weight-adjusted doses [3]. |
A critical and complex feature of disopyramide's pharmacokinetics is its concentration-dependent binding to plasma proteins, primarily Alpha-1 Acid Glycoprotein (AAG).
Disopyramide is eliminated through both hepatic metabolism and renal excretion, creating multiple potential points for drug-drug interactions.
Disopyramide Metabolism and Key Interaction Pathways
The metabolic pathway has several key consequences:
Accurate quantification of disopyramide and its metabolite is crucial for pharmacokinetic studies.
The following outlines a protocol from a study investigating the effect of an enzyme inducer on disopyramide pharmacokinetics in healthy volunteers [9].
The binding of disopyramide to plasma proteins is atypical and changes within its therapeutic concentration range.
| Feature | Description |
|---|---|
| Binding Proteins | Primarily to Alpha-1-acid glycoprotein (AAG); secondary, weaker binding to albumin [1]. |
| Concentration Dependence | The unbound fraction increases as the total plasma concentration increases [2] [3] [4]. |
| Typical Unbound Fraction | Ranges from approximately 19% to 46% over the therapeutic range of total plasma concentrations (2–8 mg/L) [4]. |
| Impact on Clearance | Systemic clearance is dependent on the unbound drug concentration, making it a binding-sensitive drug [2] [4]. |
Researchers typically use equilibrium dialysis and ultrafiltration to study disopyramide's protein binding. Key findings from these studies are summarized below.
| Study Focus | Key Findings |
|---|---|
| Method Comparison | Both equilibrium dialysis and ultrafiltration show concentration-dependent binding (78% to 38% bound over 2-8 µg/mL). Binding parameters are slightly affected by temperature and filtrate volume [3]. |
| Binding Site Quantification | The primary site on AAG has an association constant of 1.0 x 10⁶ M⁻¹ and a capacity of 3.5 x 10⁻⁶ M. Albumin accounts for 5-10% of binding [1]. |
| Clinical Response Correlation | The peak pharmacological response (change in pre-ejection period) and the area under the response-time curve correlate better with unbound serum concentrations than with total concentrations [1]. |
The concentration-dependent protein binding of disopyramide leads to complex, non-linear pharmacokinetics for total drug concentrations, while the kinetics of unbound drug remain linear.
The diagram above illustrates the central role of the unbound drug fraction. Since the relationship between dose and total plasma concentration is non-linear, monitoring total drug levels is not useful for clinical purposes [5]. The pharmacologic effects, both desirable and undesirable, are better related to the unbound drug concentration [2] [1].
Disopyramide is administered as a racemic mixture. The binding to plasma proteins is stereoselective, meaning the two enantiomers bind differently [2] [6]. This adds another layer of complexity to its pharmacokinetics and pharmacodynamics.
The concentration-dependent and stereoselective protein binding of disopyramide is a critical factor that must be accounted for in drug development and clinical practice. A thorough understanding of these principles ensures a more accurate prediction of drug behavior and a more rational approach to therapeutic drug monitoring.
The role of CYP3A4 in disopyramide metabolism was conclusively determined through a series of standard in vitro reaction phenotyping experiments [1]. The following workflow outlines the key methodologies and findings.
Experimental identification workflow for disopyramide metabolism.
The key experimental findings from these approaches were [1]:
The reliance on CYP3A4 makes disopyramide susceptible to clinically important interactions.
| Interaction Type | Perpetrator Drugs/Substances | Clinical Consequence |
|---|---|---|
| Metabolism Inhibition | Macrolide antibiotics: Clarithromycin, Erythromycin [2] [3]. Calcium Channel Blockers: Verapamil, Diltiazem [2]. Antifungals: Ketoconazole [2]. Others: Ritonavir, Grapefruit juice [2]. | ↓ Disopyramide clearance. ↑ Plasma disopyramide levels. Increased risk of toxicity: Torsades de Pointes, hypoglycemia, heart failure [2] [3] [4]. |
| Metabolism Induction | Anticonvulsants: Phenytoin, Phenobarbital, Carbamazepine [2]. Antitubercular: Rifampin [2]. | ↑ Disopyramide metabolism. ↓ Plasma disopyramide levels. Potential for therapeutic failure [2]. |
Accurate quantification of disopyramide and its metabolite is essential for pharmacokinetic studies and DDI assessment. A modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose [4].
Disopyramide is a Class Ia antiarrhythmic agent that has been used for decades in the management of both supraventricular and ventricular arrhythmias, and more recently for symptomatic treatment of obstructive hypertrophic cardiomyopathy (HCM). The molecule possesses a single chiral center, resulting in two enantiomers: S(+)-disopyramide and R(-)-disopyramide. Commercial disopyramide is typically administered as a racemic mixture containing both enantiomers in equal proportions. Understanding the stereoselective disposition of disopyramide is crucial for drug development professionals and researchers because the enantiomers exhibit significant differences in their pharmacokinetic profiles, pharmacodynamic effects, and potential for adverse drug reactions.
The stereoselectivity of disopyramide spans the entire ADME spectrum (Absorption, Distribution, Metabolism, and Excretion), with particularly notable differences in plasma protein binding, metabolic clearance, and renal elimination. Furthermore, the enantiomers demonstrate qualitatively and quantitatively different pharmacodynamic profiles, especially regarding their effects on cardiac repolarization (hERG channel blockade) and myocardial contractility. This comprehensive review synthesizes decades of research on disopyramide stereoselectivity, from fundamental pharmacokinetic studies to recent molecular investigations of channel interactions, providing drug development professionals with essential data for understanding the implications of chirality in therapeutic applications and potential redesign strategies.
The plasma protein binding of disopyramide enantiomers demonstrates significant stereoselectivity, which fundamentally influences their distribution and elimination kinetics. The S(+)-enantiomer exhibits substantially higher binding to plasma proteins compared to the R(-)-enantiomer. In adult human subjects, the association constant characterizing the interaction between plasma proteins and the S(+)-enantiomer was approximately 2.2 times greater than that of the R(-)-enantiomer (17.1 × 10⁵ M⁻¹ versus 7.68 × 10⁵ M⁻¹) [1]. This binding difference remains consistent across concentration ranges of 1.44-28.9 μM, indicating that the stereoselectivity is not concentration-dependent within therapeutic ranges [2].
The clinical impact of this differential binding is profound, as only the unbound fraction of drug is available for distribution to tissues, interaction with pharmacological targets, and elimination. Consequently, the unbound fraction of R(-)-disopyramide is significantly higher than that of the S(+)-enantiomer at equivalent total plasma concentrations. This difference in protein binding must be considered when interpreting total drug concentrations, as the pharmacologically active unbound fraction differs substantially between enantiomers.
Table 1: Stereoselective Plasma Protein Binding Parameters of Disopyramide Enantiomers
| Parameter | S(+)-Disopyramide | R(-)-Disopyramide | Ratio (S/R) | Study Population |
|---|---|---|---|---|
| Association Constant (×10⁵ M⁻¹) | 17.1 | 7.68 | 2.22 | Healthy Adults [1] |
| Unbound Fraction | Lower | Higher | - | Healthy Adults [1] |
| Binding Characteristics | Concentration-dependent & stereoselective | Concentration-dependent & stereoselective | - | Pediatric Patients [3] |
The stereoselectivity in disopyramide elimination reflects complex interactions between metabolic clearance and renal excretion. When considering unbound drug clearance, which represents the intrinsic elimination capability independent of protein binding, the S(+)-enantiomer demonstrates significantly higher clearance values compared to the R(-)-enantiomer. In healthy adult volunteers, the mean unbound clearance of S(+)-disopyramide was 604 mL/min compared to 401 mL/min for R(-)-disopyramide [1]. This pattern of faster S(+)-enantiomer clearance was consistently observed in pediatric patients (ages 5-12 years), who demonstrated mean systemic clearance values of 15.0 mL/min/kg and 12.7 mL/min/kg for unbound S(+)- and R(-)-disopyramide, respectively [3].
The elimination half-lives of the enantiomers also differ significantly. In adult subjects, the half-life of unbound S(+)-disopyramide averaged 3.67 hours, considerably shorter than the 4.62 hours observed for R(-)-disopyramide [1]. Pediatric patients exhibited even shorter half-lives for both enantiomers (2.7-2.8 hours), suggesting age-dependent metabolic patterns, but maintained similar stereoselectivity [3]. Both enantiomers undergo active tubular secretion in the kidneys, but with notable stereoselectivity. The unbound renal clearance of S(+)-disopyramide averaged 338 mL/min compared to 182 mL/min for R(-)-disopyramide [1]. This renal clearance stereoselectivity extends to the primary metabolite, with the mono-N-dealkylated metabolite of S(+)-disopyramide showing approximately twofold higher renal clearance than that derived from the R(-)-enantiomer [1].
Table 2: Comparative Pharmacokinetic Parameters of Disopyramide Enantiomers in Different Populations
| Parameter | S(+)-Disopyramide | R(-)-Disopyramide | Study Population |
|---|---|---|---|
| Unbound Clearance | 604 mL/min | 401 mL/min | Healthy Adults [1] |
| Unbound Systemic Clearance | 15.0 mL/min/kg | 12.7 mL/min/kg | Pediatric Patients [3] |
| Elimination Half-Life (unbound) | 3.67 hr | 4.62 hr | Healthy Adults [1] |
| Elimination Half-Life (unbound) | 2.7 hr | 2.8 hr | Pediatric Patients [3] |
| Unbound Renal Clearance | 338 mL/min | 182 mL/min | Healthy Adults [1] |
| Steady-State Volume of Distribution (unbound) | 172 L | 141 L | Healthy Adults [1] |
| Nonrenal (Hepatic) Clearance (unbound) | 11.1 mL/min/kg | 8.1 mL/min/kg | Pediatric Patients [3] |
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical determinant of cardiac repolarization, and its inhibition by pharmaceuticals represents a major mechanism of drug-induced long QT syndrome (LQTS). Recent research has demonstrated that disopyramide enantiomers exhibit significant stereoselectivity in their inhibition of the hERG channel. Whole-cell patch clamp studies using HEK 293 cells expressing wild-type hERG channels revealed that S(+)-disopyramide is approximately 3.3 times more potent than R(-)-disopyramide in inhibiting hERG current (IhERG), with IC₅₀ values of 3.9 µM and 12.9 µM, respectively [4].
The molecular basis for this stereoselective inhibition involves differential interactions with key aromatic residues in the S6 helix of the hERG channel. Specifically, TYR-652 and PHE-656 have been identified as critical determinants for hERG block. Mutagenesis studies demonstrate that the Y652A mutation reduces S(+)-disopyramide potency by approximately 49-fold, compared to only an 11-fold reduction for R(-)-disopyramide [4]. Similarly, the F656A mutation exerts a stronger effect on S(+)-disopyramide potency, although with less dramatic elevation of IC₅₀ values [4]. These findings indicate that S(+)-disopyramide interacts more strongly with S6 aromatic binding residues than does R(-)-disopyramide, while optimal binding of the latter is more reliant on intact inactivation gating.
Table 3: Stereoselective hERG Channel Inhibition by Disopyramide Enantiomers
| Parameter | S(+)-Disopyramide | R(-)-Disopyramide | Ratio (R/S) |
|---|---|---|---|
| Wild-type hERG IC₅₀ | 3.9 µM | 12.9 µM | 3.3 |
| Y652A Mutation IC₅₀ Shift | ~49-fold increase | ~11-fold increase | - |
| F656A Mutation IC₅₀ Shift | Moderate increase | Lesser increase | - |
| N588K Mutation IC₅₀ | Minimal change | ~15-fold increase | - |
| Relative Potency in QT Prolongation | 3.3 times more potent | Less potent | 3.3 |
The differential interaction with inactivation gating was further elucidated using the N588K hERG mutant, which exhibits attenuated inactivation. This mutation had little effect on the action of S(+)-disopyramide but increased the IC₅₀ for the R(-) enantiomer by approximately 15-fold compared to S(+)-disopyramide [4]. Molecular dynamics simulations using a hERG pore model produced different binding modes for S(+)- and R(-)-disopyramide, consistent with these experimental observations [4]. This mechanistic understanding explains clinical observations that the S(+)-enantiomer is primarily responsible for QT interval prolongation, while the R(-)-enantiomer contributes more significantly to negative inotropic effects.
The structural basis for stereoselective hERG blockade involves differential positioning within the channel cavity. Molecular modeling suggests that S(+)-disopyramide forms more optimal interactions with the aromatic residues (Y652 and F656) that line the inner vestibule of the hERG channel. The stronger π-π interactions and hydrophobic contacts established by S(+)-disopyramide account for its enhanced blocking potency. In contrast, R(-)-disopyramide, with its distinct three-dimensional configuration, relies more heavily on interactions with residues involved in channel inactivation, explaining its reduced potency against the N588K attenuated-inactivation mutant.
Diagram 1: Molecular mechanisms of stereoselective hERG channel blockade by disopyramide enantiomers. The S(+)-enantiomer shows stronger interactions with Y652 and F656 residues, while the R(-)-enantiomer is more dependent on intact inactivation gating for channel block.
The electrophysiological effects of disopyramide enantiomers demonstrate clear clinical stereoselectivity. In human studies, administration of S(+)-disopyramide resulted in significant QT interval prolongation (maximally prolonging the rate-corrected QTI by 10%), whereas R(-)-disopyramide had no significant effect on the QT interval [5]. This observation correlates precisely with the differential hERG channel blockade potency discussed previously and explains why the S(+)-enantiomer is primarily responsible for the QT-prolonging effects of racemic disopyramide.
The electrophysiological stereoselectivity extends beyond ventricular repolarization parameters. Assessment of systolic time intervals revealed that R(-)-disopyramide produced more pronounced effects on myocardial contractility indices, significantly prolonging the preejection period (PEPI) and increasing the PEP/LVET ratio by 32% and 52%, respectively [5]. In contrast, S(+)-disopyramide increased PEPI and PEP/LVET by only 15% and 20%, respectively [5]. These findings indicate that the negative inotropic effects of racemic disopyramide are predominantly mediated by the R(-)-enantiomer, while the S(+)-enantiomer is primarily responsible for the desired antiarrhythmic effects through sodium channel blockade and undesired QT prolongation through hERG channel blockade.
The stereoselective pharmacodynamics of disopyramide enantiomers have significant clinical implications. Pharmacokinetic-pharmacodynamic modeling estimates that approximately 72% of the negative inotropic effects associated with racemic disopyramide could potentially be avoided by using S(+)-disopyramide alone, while maintaining therapeutic antiarrhythmic efficacy [5]. This separation of desired and adverse effects presents a potential opportunity for therapeutic optimization through enantiomer-specific therapy.
In animal models, the stereoselectivity of antiarrhythmic potency has been quantified, with the S(+)-enantiomer demonstrating approximately 3.3-times greater pharmacological effect than the R(-)-enantiomer in prolonging the QUc interval in rabbits [2]. Importantly, the effect of racemic disopyramide appears to represent the sum of the effects elicited by both enantiomers individually, without evidence of synergistic or antagonistic interactions [2]. The mono-N-dealkylated metabolite of disopyramide does not significantly contribute to the electrophysiological effects when administered alone [2].
The accurate determination of disopyramide enantiomer concentrations in biological matrices requires chiral analytical methods. The primary technique employed in pharmacokinetic studies has been chiral high-performance liquid chromatography (HPLC), which enables direct separation and quantification of S(+)- and R(-)-disopyramide, as well as their mono-N-dealkylated metabolite [3]. These methods typically utilize chiral stationary phases or chiral mobile phase additives that differentially interact with the enantiomers, providing sufficient resolution for accurate quantification in plasma, urine, and other biological samples.
For protein binding assessment, ultrafiltration techniques have been routinely employed to separate unbound drug fractions, followed by chiral HPLC analysis of the unbound concentrations [3] [1]. This combined approach allows for the determination of stereoselective protein binding parameters, including association constants and unbound fractions. The consistency of protein binding across therapeutic concentration ranges simplifies kinetic modeling, as binding parameters can be treated as constants rather than concentration-dependent variables in most clinical scenarios.
The evaluation of hERG channel blockade utilizes whole-cell patch clamp electrophysiology in HEK 293 cells stably expressing wild-type or mutant hERG channels. Standard protocols involve maintaining cells at physiological temperature (37°C) to ensure clinically relevant channel kinetics and drug interactions [4]. Cells are typically held at -80 mV, with depolarizing pulses to +20 mV to activate hERG channels, followed by repolarization to -50 mV to elicit characteristic tail currents. Drug effects are quantified by measuring concentration-dependent reduction of tail current amplitudes.
Mutagenesis studies represent a crucial component for elucidating molecular determinants of stereoselective block. Site-directed mutagenesis of key residues (Y652A, F656A) in the S6 helix, combined with tandem dimer constructs (WT-Y652A), has enabled researchers to identify specific interaction sites and their relative contributions to enantiomer binding [4]. The construction of N588K attenuated-inactivation mutants and repositioned aromatic residue mutants (Y-up, Y-down, F-up, F-down) has further illuminated the differential dependence of each enantiomer on inactivation gating and specific residue positioning [4].
Diagram 2: Integrated experimental workflow for assessing stereoselective pharmacokinetics and pharmacodynamics of disopyramide enantiomers, combining chiral analytical chemistry with molecular electrophysiology approaches.
Despite the potential for QT interval prolongation, long-term clinical experience with racemic disopyramide has demonstrated a favorable safety profile in specific populations. Recent studies of patients with obstructive hypertrophic cardiomyopathy (HCM) maintained on disopyramide for median 7.2 years (minimum 5 years) showed that 67% of patients continued therapy with sustained symptomatic improvement of ≥1 New York Heart Association class [6]. Notably, ventricular tachyarrhythmias and left ventricular systolic dysfunction were uncommon (3 and 1 patients respectively) and not attributed to disopyramide, with mortality being exceedingly rare (3 patients, all ≥90 years old) and non-HCM-related [6].
This long-term safety data is particularly relevant given that disopyramide is now recommended as a Class I treatment option for symptomatic obstructive HCM in both American and European guidelines, alongside newer cardiac myosin inhibitors [6]. The efficacy of disopyramide in this population appears related to its multifaceted mechanism of action, which includes not only sodium channel blockade but also inhibition of inward calcium current, stabilization of ryanodine receptors, and reduction of late inward sodium current - effects that may also exhibit stereoselectivity [6].
The stereoselective disposition of disopyramide offers valuable insights for cardiovascular drug development. The clear separation of electrophysiological effects (primarily S(+)-enantiomer) and negative inotropic effects (primarily R(-)-enantiomer) suggests that development of a single-enantiomer formulation could potentially optimize the therapeutic index. This approach could theoretically maintain antiarrhythmic efficacy while reducing the risk of heart failure exacerbation, a significant concern with racemic disopyramide, particularly in patients with compromised ventricular function.
Furthermore, the stereoselective hERG blockade highlights the importance of evaluating both enantiomers during preclinical safety assessment. The current regulatory requirement for thorough hERG screening (ICH S7B) should ideally include evaluation of individual enantiomers, not just racemic mixtures, to fully characterize cardiac safety profiles [7]. For disopyramide specifically, the available evidence suggests that an S(+)-enantiomer formulation would require careful QT interval monitoring, while potentially offering advantages in patients susceptible to negative inotropic effects.
The stereoselective disposition of disopyramide represents a compelling example of how chirality influences pharmacokinetics, pharmacodynamics, and clinical effects. The S(+)-enantiomer demonstrates faster clearance, greater hERG channel affinity, and primary responsibility for QT interval prolongation, while the R(-)-enantiomer contributes more significantly to negative inotropic effects. These differences are substantial enough that racemic disopyramide effectively functions as a combination therapy with two distinct pharmacological agents.
The mono-N-dealkylated metabolite (MND) is the main and pharmacologically active metabolite of the antiarrhythmic drug Disopyramide [1] [2]. During steady-state treatment, its plasma concentrations can equal or exceed those of the parent drug in a significant proportion (25%) of patients [1]. This metabolite contributes substantially to the drug's overall effects and side-effect profile.
The table below summarizes the key comparative quantitative data and properties of Disopyramide and its mono-N-dealkylated metabolite.
| Parameter | Disopyramide (Parent Drug) | Mono-N-dealkylated Metabolite (MND) |
|---|---|---|
| Core Pharmacological Actions | Class 1A antiarrhythmic: Sodium channel blocker; prolongs action potential [3] [4] | Mixed Class 1A & 1B effects [1] |
| Electrophysiologic Effects (in humans) | • Prolongs HV interval by 27% • Prolongs QRS interval by 15% • Prolongs JT interval by 10% [1] | • Prolongs HV interval by 13% • Prolongs QRS interval by 9% • Shortens JT interval by -7% [1] | | Anticholinergic Potency | Reference potency | Approximately 3 times more potent than parent drug (based on saliva inhibition) [5] | | Protein Binding | 50-65% (concentration-dependent) [2] | Information missing | | Elimination Half-life | 6.7 hours (range 4-10 hours) [2] | Reported as 0.4 times that of total Disopyramide (approx. 2.7 hrs) [5] | | Route of Elimination | Urine (~50% as unchanged drug, ~20% as MND) [2] | Information missing |
The following are summaries of the methodologies from pivotal human studies that directly compared Disopyramide and its metabolite.
This study provides the most direct comparison of the acute effects of the parent drug and its metabolite in humans [1].
This study focused on the pharmacokinetic and dynamic differences, particularly highlighting the anticholinergic potency.
The following diagram illustrates the metabolic transformation and the subsequent mixed ion channel effects of the metabolite, which underpin its unique pharmacological profile.
The diagram shows that the metabolite is formed in the liver via CYP3A4 and exerts a mixed effect on cardiac ion channels, which explains its unique clinical impact [1] [3] [2].
Despite the available data, there are significant research gaps that need to be addressed:
The table below summarizes the fundamental properties of Disopyramide that are critical for researchers and clinicians.
| Property | Description |
|---|---|
| Drug Class | Class 1A Antiarrhythmic [1] [2] |
| Primary MoA | Sodium channel blocker; inhibits fast voltage-gated sodium channels (Naᵥ1.5) [1] [3] |
| Key Molecular Interactions | Binds to open/inactivated states of sodium channels; also inhibits hERG (Kᵥ11.1) potassium channels [3] [4] |
| Effect on Action Potential | Decreases phase 0 upstroke velocity (reduced Vmax); prolongs action potential duration [1] [2] |
| Effect on ECG | Prolongs PR & QRS intervals; prolongs QT interval [1] [2] [5] |
| Metabolism | Primarily hepatic, via CYP3A4 [2] |
| Elimination Half-life | 6.7 hours (range 4-10 hours); significantly prolonged in renal impairment [1] [2] |
This drug's negative inotropic effect (reduction of myocardial contractility) is a key characteristic, making it uniquely useful in oHCM but contraindicated in heart failure [1] [2] [5]. It also possesses significant anticholinergic properties, which are responsible for many of its extracardiac side effects [1] [2].
Disopyramide's efficacy has been notably demonstrated in specific cardiac conditions, with recent meta-analyses confirming its potency.
| Finding / Application | Clinical/Research Significance | Reference Source |
|---|---|---|
| Efficacy in oHCM | Significantly reduces Left Ventricular Outflow Tract (LVOT) gradient; considered most potent traditional pharmacologic therapy for gradient reduction [6] [7]. | [6] [7] |
| Comparative Efficacy (Pharmacological Therapies for oHCM) | A 2024 meta-analysis ranked drug classes by efficacy in reducing resting LVOT gradient [6]: • Disopyramide: -43.5 mmHg • Cardiac Myosin Inhibitors (CMIs): -34.8 mmHg • Beta-Blockers: -20.7 mmHg • Calcium Channel Blockers: -14.7 mmHg | [6] | | Stereoselective hERG Blockade | The S(+) enantiomer is a more potent inhibitor of the hERG potassium channel (IC₅₀ = 3.9 µM) than the R(-) enantiomer (IC₅₀ = 12.9 µM), explaining the QT-prolonging effect of the racemic mixture and suggesting a potential avenue for developing safer analogs [4]. | [4] | | Vagally-Mediated AF | Its anticholinergic properties make it a drug of choice for atrial fibrillation (AF) triggered by high vagal tone (e.g., sleep-induced or in athletes) [2]. | [2] |
For drug development professionals, understanding the experimental models used to elucidate Disopyramide's action is crucial.
The following diagram illustrates the key molecular and cellular pathways affected by Disopyramide.
This diagram maps the cascade from Disopyramide's interaction with ion channels to its ultimate therapeutic antiarrhythmic effect. The drug's dual action on sodium and potassium channels is the foundation of its Class 1A activity and its associated proarrhythmic risk (QT prolongation) [1] [4].
Disopyramide phosphate is a Class Ia antiarrhythmic agent used for treating ventricular and supraventricular arrhythmias. Stability-indicating methods are crucial in pharmaceutical analysis to selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and metabolites. These methods ensure drug product quality, safety, and efficacy throughout its shelf life. High-performance liquid chromatography (HPLC) has emerged as the most versatile and widely used technique for the analysis of this compound due to its sensitivity, specificity, and ability to separate complex mixtures [1].
The development of stability-indicating methods for this compound must consider its degradation profile, the presence of enantiomers due to its chiral center, and its active metabolite mono-N-dealkydisopyramide (MND). Regulatory requirements from agencies like the FDA mandate strict control over stereoisomeric composition of pharmaceuticals since different enantiomers may exhibit distinct pharmacological activities, toxicity profiles, and metabolic pathways [2].
The Analytical Target Profile (ATP) for this compound stability-indicating methods should include:
The following parameters must be optimized during method development:
For chiral separations, the molecule contains one stereogenic center, resulting in two enantiomers that may exhibit different pharmacological activities. Regulatory guidelines require investigation of potential in vivo differences between these forms, making enantiomeric separation essential [2].
Scope: This method separates this compound from its degradation products and excipients, allowing accurate quantification in pharmaceutical formulations.
Materials and Equipment:
Chromatographic Conditions [3]:
Sample Preparation:
System Suitability Requirements:
Scope: This method enables simultaneous determination of disopyramide and its mono-N-dealkylated metabolite (MND) enantiomers in biological matrices for pharmacokinetic studies.
Materials and Equipment:
Chromatographic Conditions [4]:
Sample Preparation (Plasma/Urine):
Validation Parameters:
Table 1: Summary of HPLC Methods for this compound Analysis
| Method Type | Stationary Phase | Mobile Phase | Detection | Linear Range | Application |
|---|---|---|---|---|---|
| Stability-indicating assay | C18 reversed-phase | Acetonitrile-ammonium phosphate buffer-acetic acid-water | UV 254 nm | 50-150% of target concentration | Pharmaceutical dosage forms [3] |
| Enantiomeric separation | Reversed-phase + α1-acid glycoprotein | 8 mM phosphate buffer pH 6.20-2-propanol (92:8) | UV 254 nm | 1.5 μg/mL for plasma analysis | Stereoselective metabolism studies [4] |
| Column switching | Cyano reversed-phase | 10 mmol/L trimethylamine (pH 2.5)-acetonitrile-THF (78:20:2) | UV 265 nm | 0.1 μg/mL LOD | Plasma monitoring [5] |
Validation of stability-indicating HPLC methods for this compound should be performed according to ICH guidelines Q2(R1). Key validation parameters include:
Specificity: The method should resolve this compound from all potential impurities, degradation products, and excipients. Forced degradation studies should include acid/base hydrolysis, oxidative, thermal, and photolytic stress conditions.
Linearity: A linear relationship between peak response and concentration should be demonstrated across the specified range (typically 50-150% of target concentration). Correlation coefficient (r) should be ≥0.999.
Accuracy: Determined by recovery studies using spiked samples at multiple concentration levels (e.g., 50%, 100%, 150%). Mean recovery should be 98-102% with %RSD ≤2.0%.
Precision:
Robustness: Method should withstand deliberate variations in chromatographic conditions (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±2%).
Table 2: Validation Parameters for Stability-Indicating HPLC Methods of this compound
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Specificity | No interference from degradation products, impurities, or excipients | Resolved from up to 80% degradation products [1] |
| Linearity | Correlation coefficient ≥0.999 | 0.9992-0.9998 across studies |
| Accuracy | Mean recovery 98-102% | 99.9 ± 1.6% for ISE method; 100.3 ± 1.1% for densitometric method [1] |
| Precision | %RSD ≤2.0% | 0.7% for derivative spectrophotometry; 6.7% for chiral HPLC in plasma [1] [4] |
| Detection Limit | Signal-to-noise ratio ≥3 | 0.1 μg/mL for column switching method [5] |
| Quantitation Limit | Signal-to-noise ratio ≥10 | 0.25-2.5 μg/spot for TLC method [1] |
Forced degradation studies should be performed under various stress conditions to demonstrate the stability-indicating capability of the method. Typical conditions include:
The method should effectively separate this compound from all degradation products formed under these conditions.
The developed stability-indicating HPLC methods have been successfully applied to the analysis of this compound in Norpace capsules [1]. Sample preparation involved:
Statistical comparison between the proposed methods and the official method showed no significant differences, confirming method validity for quality control applications.
Table 3: Troubleshooting Common HPLC Method Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Peak tailing | Silanol interactions, column degradation | Use end-capped columns, add amine modifiers to mobile phase, replace column |
| Retention time shift | Mobile phase composition variation, column temperature fluctuation | Prepare fresh mobile phase, control column temperature |
| Poor resolution | Inadequate method optimization | Adjust organic modifier percentage, optimize pH, change column |
| Low recovery | Incomplete extraction, adsorption | Optimize extraction procedure, use appropriate solvents |
| High background noise | Contaminated mobile phase, detector lamp failure | Use HPLC grade solvents, replace UV lamp |
Stability-indicating HPLC methods are essential tools for the comprehensive analysis of this compound in pharmaceutical formulations and biological matrices. The methods described herein provide accurate, precise, and specific determination of the drug substance in the presence of degradation products, impurities, and metabolites. Proper method development, validation, and implementation ensure reliable results that support drug development, quality control, and regulatory submissions.
For chiral separations, direct HPLC methods using specialized chiral stationary phases offer distinct advantages for studying stereoselective metabolism and pharmacokinetics, aligning with regulatory requirements for enantiomeric characterization of chiral drugs.
Disopyramide is a Class Ia antiarrhythmic agent primarily used for the management of ventricular tachycardia and other cardiac arrhythmias. Therapeutic drug monitoring (TDM) of disopyramide is clinically essential due to its narrow therapeutic index, significant interindividual variability in pharmacokinetics, and concentration-dependent protein binding. The complex binding characteristics of disopyramide to plasma proteins, which range from 10% to 70% free fraction depending on concentration and patient factors, make accurate quantification challenging yet critically important for appropriate dosing [1]. Additionally, disopyramide is metabolized primarily by CYP3A4 to its major active metabolite, mono-isopropyl-disopyramide (MND), which also exhibits pharmacological activity and should be monitored in comprehensive analytical approaches [2].
The development of robust analytical methods for disopyramide quantification has evolved significantly over the past decades, with chromatographic techniques remaining the gold standard for selective and accurate determination of both the parent drug and its metabolites. These methods must address several analytical challenges, including the need for sensitive detection at therapeutic concentrations (typically 2-5 μg/mL for total drug), metabolite interference, and the ability to handle the variable protein binding characteristics of the drug. This document presents comprehensive application notes and detailed protocols for the accurate quantification of disopyramide in plasma using various chromatographic techniques, with appropriate validation parameters according to current regulatory guidelines [3].
Multiple chromatographic approaches have been developed and validated for the determination of disopyramide in biological matrices. Each technique offers distinct advantages and limitations depending on the required sensitivity, specificity, throughput, and available instrumentation. The primary methods include high-performance liquid chromatography (HPLC) with UV detection, gas chromatography (GC) with nitrogen-selective or flame ionization detection, and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Additionally, immunoassay methods such as enzyme multiplied immunoassay technique (EMIT) have been adapted for disopyramide monitoring, particularly for free drug concentrations after ultrafiltration [4].
The following table summarizes the key characteristics of each major analytical approach for disopyramide quantification:
Table 1: Comparison of Analytical Methods for Disopyramide Quantification
| Method | Linear Range | Limit of Quantification | Key Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV [5] [6] | 0.5-12 μg/mL | 0.2 μg/mL | Cost-effective, widely available, simultaneous disopyramide & quinidine analysis | Limited sensitivity, potential interferences |
| GC-NPD [7] [8] | 0.1-25 mg/L | 0.1 mg/L | Excellent sensitivity, selective for nitrogen-containing compounds | Requires derivatization for metabolite, complex sample preparation |
| LC-MS/MS [2] [9] | 2-2000 ng/mL (disopyramide), 2-1000 ng/mL (MND) | 2 ng/mL | Ultra-sensitive, simultaneous parent drug & metabolite quantification, high specificity | Expensive instrumentation, requires technical expertise |
| GC-MS [10] | Not specified | Similar to GC-NPD | Gold standard specificity, reference method | Technically demanding, high equipment cost |
| EMIT [4] | 0.02-1.2 μg/mL | 0.02 μg/mL | Rapid analysis, suitable for free drug monitoring | Potential cross-reactivity, less specific than chromatographic methods |
Choosing the appropriate analytical method depends on several factors including the required sensitivity, need for metabolite quantification, available instrumentation, and sample throughput requirements. For routine therapeutic monitoring in clinical settings, HPLC-UV methods often provide the optimal balance between performance and practicality. For research applications requiring maximum sensitivity and metabolite quantification, LC-MS/MS represents the current gold standard. When cost constraints are significant and metabolite data is not required, optimized GC methods with selective detectors offer excellent performance. For specialized applications focusing on free drug concentrations, the combination of ultrafiltration with EMIT provides a practical solution despite potential specificity limitations [4] [1].
The variable protein binding of disopyramide presents a particular challenge in method selection and interpretation. Since the free fraction increases with increasing total drug concentration (from approximately 36% free at 1 μg/mL to 48% free at 5 μg/mL), methods that can accurately determine free concentrations may provide better correlation with pharmacological effect than total concentration measurements alone [4] [1]. This nonlinear binding behavior necessitates careful consideration of whether total drug, free drug, or both should be monitored based on the clinical or research question being addressed.
Proper sample handling is crucial for accurate disopyramide quantification. Blood samples should be collected in EDTA-containing tubes preferably at steady-state conditions (just before the next dose for trough levels). Unlike some other drugs, studies have shown that delayed separation of plasma from erythrocytes does not significantly affect disopyramide concentrations, providing flexibility in clinical settings [8]. After collection, plasma should be separated by centrifugation and stored at -20°C until analysis. Multiple freeze-thaw cycles should be avoided as they may potentially affect stability, though disopyramide has demonstrated good stability under standard storage conditions [4].
Liquid-liquid extraction (LLE) remains the most widely used sample preparation method for disopyramide analysis. The following optimized protocol is adapted from multiple sources and validated for various chromatographic applications:
Alkalinization: Add 1 mL of plasma to a glass extraction tube and alkalinize with 100 μL of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH, 1M) to convert disopyramide to its non-ionized form for efficient organic solvent extraction [5] [8].
Extraction: Add 5 mL of chloroform or dichloromethane containing the internal standard. For methods analyzing both disopyramide and its metabolite, chloroform provides superior recovery of both compounds. Cap the tubes tightly and mix by mechanical rotation or vortexing for 10-15 minutes to ensure complete extraction [5] [7].
Phase separation: Centrifuge the samples at 3000 × g for 5 minutes to achieve clean phase separation. Carefully transfer the organic (lower) phase to a clean evaporation tube using a Pasteur pipette, taking care to avoid the aqueous layer or any interfacial precipitate [5].
Evaporation and reconstitution: Evaporate the organic phase to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100-200 μL of mobile phase (for HPLC) or appropriate injection solvent (for GC), vortexing for 30-60 seconds to ensure complete dissolution [5] [6].
Alternative extraction approaches include protein precipitation with acetonitrile or methanol for LC-MS/MS methods, which provides simpler and faster sample preparation while maintaining adequate clean-up for mass spectrometric detection [2] [9]. For free disopyramide determination, ultrafiltration using devices such as Centrifree is recommended prior to extraction or immunoassay analysis [4].
Table 2: Sample Preparation Methods for Disopyramide Analysis
| Step | LLE Method | Protein Precipitation | Ultrafiltration (Free Drug) |
|---|---|---|---|
| Volume | 1 mL plasma | 100-200 μL plasma | 0.5-1 mL plasma |
| Alkalinization | 100 μL NH₄OH or NaOH | Not required | Not required |
| Extraction Solvent | Chloroform or dichloromethane | Acetonitrile (2:1 v/v) | Centrifree device |
| Mixing | 10-15 min mechanical | 1 min vortexing | - |
| Centrifugation | 3000 × g, 5 min | 10,000 × g, 10 min | 2000 × g, 30 min |
| Reconstitution | 100-200 μL mobile phase | Direct injection or dilution | Direct analysis |
Prepare the mobile phase by mixing 0.05 M phosphate buffer (pH 3.0) with acetonitrile in the ratio of 73:27 (v/v). To prepare the phosphate buffer, dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water, adjust to pH 3.0 with phosphoric acid, and filter through a 0.45 μm membrane. Mix the appropriate volumes of buffer and acetonitrile, degas by sonication for 10 minutes under vacuum, and maintain at constant composition during analysis [5].
Prepare stock solutions of disopyramide and quinidine at 1 mg/mL in methanol. Prepare working solutions by serial dilution in mobile phase or methanol. Prepare calibration standards in drug-free plasma at concentrations spanning the therapeutic range (0.5-12 μg/mL for disopyramide). Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Process calibration standards and QC samples alongside unknown samples using the extraction protocol described in Section 3.2 [5] [6].
This HPLC-UV method has demonstrated excellent performance characteristics with linear response across the calibration range (r² > 0.99), precision with coefficient of variation <10%, and accuracy within ±15% of nominal values. The limit of quantification is 0.2 μg/mL, which is adequate for therapeutic drug monitoring purposes. The method successfully resolves disopyramide from quinidine and their major metabolites, providing reliable simultaneous quantification of both antiarrhythmic drugs [5] [6].
For LC-MS/MS analysis, a simplified protein precipitation procedure is typically sufficient due to the high specificity of MRM detection:
The LC-MS/MS method demonstrates exceptional sensitivity with lower limits of quantification of 2 ng/mL for both disopyramide and MND, significantly lower than other chromatographic techniques. The method exhibits linearity across the range of 2-2000 ng/mL for disopyramide and 2-1000 ng/mL for MND, with correlation coefficients (r²) exceeding 0.995. Validation parameters including precision (CV < 15%), accuracy (85-115%), recovery (>85%), and matrix effects have been thoroughly evaluated according to regulatory guidelines [2] [9] [3].
The following workflow diagram illustrates the complete LC-MS/MS analytical process:
Chromatographic problems can significantly impact the accuracy and reliability of disopyramide quantification. The following table addresses common issues and recommended solutions:
Table 3: Troubleshooting Guide for Disopyramide Chromatographic Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Peak tailing | Column degradation, incorrect mobile phase pH, silanol interactions | Replace guard column, adjust mobile phase pH (2.5-3.5), use higher buffer concentration (0.05-0.1 M) |
| Retention time shift | Mobile phase composition variation, column temperature fluctuations, column aging | Prepare fresh mobile phase daily, use column oven for temperature stability, monitor system suitability standards |
| Reduced response | Detector lamp deterioration, sample degradation, extraction efficiency issues | Check detector performance, ensure sample stability (avoid multiple freeze-thaw cycles), verify extraction procedure |
| Interfering peaks | Inadequate sample clean-up, metabolite interference, co-medications | Optimize extraction specificity, check chromatographic resolution, use selective detection (MS/MS if available) |
| Poor recovery | Incomplete extraction, inefficient reconstitution, protein binding | Optimize alkalinization pH (8.5-9.5), ensure adequate mixing time, check solvent evaporation conditions |
Method specificity must be established to ensure accurate disopyramide quantification in the presence of metabolites and concurrently administered medications. The mono-N-dealkylated metabolite (MND) represents the primary potential interferent in disopyramide assays, particularly in methods with inadequate chromatographic resolution. Fortunately, most modern chromatographic methods successfully resolve disopyramide from MND, with the metabolite typically eluting earlier than the parent compound due to its lower hydrophobicity [7] [2].
Concomitant medications may also interfere with disopyramide analysis depending on the detection method. When using HPLC-UV at 254 nm, medications with similar retention times and UV spectra may co-elute with disopyramide. For GC methods with nitrogen-selective detection, other nitrogen-containing compounds represent potential interferents. The LC-MS/MS methods provide the highest specificity due to the use of MRM transitions, which significantly reduces the likelihood of interference. As noted in comparative studies, interferences observed with one analytical technique can often be resolved by using an alternative method with different separation or detection principles [10].
Monitoring free disopyramide concentrations may provide better correlation with pharmacological effects than total concentration measurements due to the concentration-dependent protein binding of the drug. The recommended approach for free disopyramide determination involves:
Ultrafiltration: Use Centrifree ultrafiltration devices with a molecular weight cutoff of 10,000-30,000 Daltons. Add 0.5-1 mL of plasma to the device and centrifuge at 2000 × g for 30 minutes at 25°C. Collect the filtrate for analysis [4].
Analysis: Analyze the ultrafiltrate using EMIT or HPLC methods adapted for low concentrations. The EMIT method can be modified to measure disopyramide in the range of 0.02-1.2 μg/mL, which is appropriate for free drug concentrations typically representing 10-70% of total concentrations [4].
Validation: Ensure that storage conditions, filtration volume, and the presence of metabolite do not affect binding determinations. Studies have demonstrated excellent agreement between ultrafiltration/EMIT and equilibrium dialysis/HPLC reference methods [4].
The following decision diagram guides the selection of appropriate analytical approaches based on study objectives:
Bioanalytical method validation for disopyramide quantification should follow current regulatory guidelines such as the ICH M10 guideline for bioanalytical method validation [3]. Key validation parameters include:
Selectivity/specificity: Demonstrate absence of interference from at least six different sources of blank plasma, including hemolyzed and lipemic samples, as well as from metabolites and commonly co-administered drugs.
Linearity and calibration curve: A minimum of six non-zero calibration standards covering the expected concentration range, with correlation coefficient (r²) ≥ 0.99 and accuracy within ±15% (±20% at LLOQ).
Accuracy and precision: Evaluate using QC samples at low, medium, and high concentrations with within-run and between-run precision not exceeding 15% CV and accuracy within ±15% of nominal values.
Recovery: Establish extraction efficiency by comparing extracted samples with post-extraction spiked samples, with consistent recovery not necessarily 100% but reproducible.
Stability: Evaluate bench-top, processed sample, freeze-thaw, and long-term storage stability under conditions identical to study samples.
Recent advances in ultra-performance liquid chromatography (UPLC) techniques have further enhanced disopyramide analysis by providing improved resolution, sensitivity, and reduced analysis time compared to conventional HPLC methods. These methods have been successfully validated according to current regulatory standards and represent the state-of-the-art in disopyramide bioanalysis [3].
Accurate quantification of disopyramide in plasma remains an essential component of optimal pharmacotherapy with this antiarrhythmic agent. The chromatographic methods detailed in these application notes provide reliable approaches for disopyramide monitoring in both clinical and research settings. The HPLC-UV method offers a robust, cost-effective solution for routine therapeutic drug monitoring, while the LC-MS/MS method represents the current gold standard for research applications requiring maximum sensitivity and metabolite quantification. The availability of validated protocols for free drug measurement further enhances our ability to interpret disopyramide pharmacokinetics and pharmacodynamics in the context of its unusual protein binding characteristics. As analytical technologies continue to advance, further improvements in disopyramide bioanalysis are expected to emerge, providing even more powerful tools for optimizing therapy with this important antiarrhythmic medication.
Disopyramide is a Class Ia antiarrhythmic agent used for treating ventricular and supraventricular arrhythmias, as well as hypertrophic obstructive cardiomyopathy [1] [2]. Therapeutic drug monitoring is crucial due to its narrow therapeutic index, variable pharmacokinetics, and potential for serious adverse effects including negative inotropic effects, QT prolongation, and anticholinergic side effects [1] [2]. The development of robust, sensitive, and specific bioanalytical methods is essential for accurate quantification of disopyramide in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
This article provides comprehensive application notes and detailed protocols for the bioanalytical method validation of disopyramide, incorporating recent advancements in analytical techniques that offer improved sensitivity, efficiency, and reliability over traditional methods.
Modern analytical methods for disopyramide quantification have evolved from conventional HPLC-UV to more sophisticated UPLC and LC-MS/MS techniques, providing significant improvements in sensitivity, analysis time, and specificity. The table below summarizes key validation parameters for recently developed methods:
Table 1: Comparison of Disopyramide Analytical Methods and Validation Parameters
| Method Parameter | RP-UPLC Method [3] | LC-MS/MS Method [4] | HPLC-UV Method [5] |
|---|---|---|---|
| Analytical Technique | Reversed Phase UPLC | LC-MS/MS | HPLC-UV |
| Matrix | Rabbit plasma | Rat plasma | Serum |
| Sample Volume | Not specified | 50 μL | 100 μL |
| Linear Range | 0.15-6 ng/mL | 2-2000 ng/mL | Not specified |
| Retention Time (Analyte) | 1.281 min | 2.5 min total run time | 9 min total analysis time |
| Retention Time (IS) | 1.535 min (Darunavir) | Not specified (Gliclazide IS) | Not specified |
| Mobile Phase | Ammonium acetate:MeOH (60:40) | Gradient elution with acetonitrile and ammonium formate | Acetonitrile/buffer mixture |
| Flow Rate | 0.2 mL/min | Not specified | Not specified |
| Detection | 215 nm | Tandem Mass Spectrometry | 254 nm |
| Precision | Meets ICH guidelines | RSD < 15% | Precision of 3.8% |
| Accuracy | Meets ICH guidelines | Within ± 15% | Average recovery 92.9% |
| Sample Preparation | Protein precipitation | Protein precipitation with acetonitrile | Liquid-liquid extraction with chloroform |
This protocol follows ICH M10 guidelines for bioanalytical method validation [3].
This protocol enables simultaneous quantification of disopyramide and its major metabolite mono-isopropyl-disopyramide (M-isoD) in rat plasma [4].
The following workflow diagram illustrates the complete analytical process from sample preparation to analysis:
Figure 1: Analytical Workflow for Disopyramide Quantification
The quantitative determination of disopyramide in biological matrices has significant clinical relevance. Disopyramide is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its major metabolite mono-isopropyl-disopyramide (M-isoD), which exhibits antiarrhythmic activity and enhanced anticholinergic effects [4]. Understanding the metabolic pathway is crucial for accurate interpretation of analytical results, particularly in special populations.
Table 2: Factors Influencing Disopyramide Pharmacokinetics and Analysis
| Factor | Impact on Disopyramide | Analytical Considerations |
|---|---|---|
| Renal Impairment | Half-life extended (14-43 hours vs. normal 6-8 hours) [1] | May require adjustment of calibration range |
| Hepatic Impairment | Reduced metabolism and altered protein binding [1] | Potential for metabolite accumulation |
| Drug Interactions | CYP3A4 inducers/inhibitors significantly affect metabolism [1] | May need to monitor both parent drug and metabolite |
| Protein Binding | Concentration-dependent binding to α-1 acid glycoprotein [4] | Consider free vs. total drug concentration |
| Metabolite Activity | M-isoD has antiarrhythmic and anticholinergic effects [4] | Simultaneous quantification provides clinical value |
The following diagram illustrates the metabolic pathway and key pharmacological interactions:
Figure 2: Disopyramide Metabolism and Key Interactions
The choice of analytical method for disopyramide quantification depends on several factors, including required sensitivity, sample throughput, available instrumentation, and study objectives. The RP-UPLC method offers excellent sensitivity with LLOQ of 0.15 ng/mL, making it suitable for low-dose pharmacokinetic studies [3]. The LC-MS/MS method provides high specificity for simultaneous quantification of disopyramide and its major metabolite, which is particularly valuable for drug interaction studies and advanced clinical research [4]. Traditional HPLC-UV methods, while less sensitive, remain viable options for therapeutic drug monitoring in clinical settings where extreme sensitivity is not required [5].
Recent advancements in disopyramide analysis have focused on improving efficiency through simplified sample preparation (protein precipitation vs. liquid-liquid extraction), reduced analysis time (2.5-9 minutes vs. longer historical methods), and enhanced sensitivity to support microsampling approaches [3] [4]. These improvements align with the growing need for high-throughput bioanalysis in clinical trials and therapeutic drug monitoring programs.
The validated bioanalytical methods presented in this article provide robust frameworks for accurate quantification of disopyramide in biological matrices. The RP-UPLC and LC-MS/MS methods represent modern approaches that offer significant advantages in sensitivity, specificity, and efficiency over traditional techniques. Proper implementation of these methods, with attention to validation parameters and physiological variables affecting disopyramide pharmacokinetics, ensures reliable data for clinical decision-making and drug development applications.
Researchers should select the most appropriate method based on their specific requirements, considering factors such as required sensitivity, need for metabolite quantification, available instrumentation, and sample volume constraints. The continuous evolution of disopyramide analytical methods contributes to improved patient care through enhanced therapeutic drug monitoring and pharmacokinetic characterization.
Disopyramide is a Class 1A antiarrhythmic agent approved for the treatment of documented life-threatening ventricular arrhythmias, including sustained ventricular tachycardia [1] [2]. First developed in the 1960s during a search for alternatives to quinidine and procainamide, disopyramide was selected from over 500 synthesized compounds for its favorable pharmacological profile [3]. The drug is chemically structured as (±)-α-[2-(Diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide phosphate and is not chemically related to other antiarrhythmic agents [4]. As a sodium channel blocker, disopyramide primarily works by inhibiting the fast sodium channels responsible for the rapid depolarization phase (phase 0) of the cardiac action potential, thereby reducing the maximum rate of depolarization and decreasing myocardial excitability and conduction velocity [1] [3].
In addition to its sodium channel blocking properties, disopyramide exhibits significant anticholinergic activity and possesses local anesthetic properties [2]. The drug is known to have a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility, which must be carefully considered in patients with compromised cardiac function [1] [4]. Disopyramide is available in both immediate-release and extended-release oral formulations, as well as an intravenous form, though the oral route is most commonly used in clinical practice [1] [3].
Table 1: Fundamental Pharmacological Properties of Disopyramide
| Property | Characteristics | Clinical/Research Significance |
|---|---|---|
| Classification | Class 1A antiarrhythmic | Similar to quinidine and procainamide; sodium channel blocker |
| Mechanism of Action | Blocks fast sodium channels; anticholinergic properties | Reduces phase 0 depolarization; prolongs action potential duration |
| Bioavailability | Nearly complete | Minimal first-pass metabolism |
| Protein Binding | 50%-65% (concentration-dependent) | Important for drug interactions and toxicity considerations |
| Metabolism | Hepatic (CYP3A4-mediated) | Significant drug interaction potential |
| Elimination Half-life | 6.7 hours (range 4-10 hours) | Prolonged in renal/hepatic impairment and heart failure |
| Primary Excretion | Renal (80%, 50% as unchanged drug) | Requires dosage adjustment in renal impairment |
| Therapeutic Plasma Levels | 2-4 mcg/mL (base) | Monitoring recommended in special populations |
Disopyramide is indicated specifically for the treatment of documented life-threatening ventricular arrhythmias, particularly sustained ventricular tachycardia [2] [4]. The use of disopyramide for lesser arrhythmias or asymptomatic ventricular premature contractions is generally not recommended due to its proarrhythmic potential and the concerning findings from the Cardiac Arrhythmia Suppression Trial (CAST), which demonstrated excessive mortality in patients with non-life-threatening arrhythmias treated with certain antiarrhythmic drugs [4]. The initiation of disopyramide treatment for ventricular tachycardia should be carried out in a hospital setting where continuous cardiac monitoring is available [4].
The electrophysiological effects of disopyramide contribute to its antiarrhythmic efficacy in ventricular tachycardia. The drug prolongs the action potential duration of normal cardiac cells and decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium [1] [4]. This effect is particularly valuable against reentrant arrhythmias that may occur after an ischemic insult, as it reduces the inhomogeneity between infarcted and normal myocardial refractory periods, thereby decreasing the likelihood of re-entry depolarization [1]. Additionally, disopyramide has been shown to shorten the sinus node recovery time and lengthen the effective refractory period of the atrium while having minimal effect on AV-nodal and His-Purkinje conduction times or QRS duration under normal conditions [4].
Table 2: Disopyramide Dosing Protocol for Ventricular Tachycardia
| Population | Initial/Loading Dose | Maintenance Dose | Administration Notes |
|---|---|---|---|
| Adults (Normal Renal Function) | 200-300 mg immediate-release | 100-150 mg every 6 hours (immediate-release) | For controlled-release: 200-300 mg every 12 hours |
| Elderly Patients | Reduced initial dose (100-200 mg) | 100 mg every 6-8 hours | Monitor closely for anticholinergic effects |
| Renal Impairment (CrCl < 40 mL/min) | Standard initial dose | Reduced frequency (every 8-12 hours) or reduced dose | Half-life prolonged to 8-18 hours; monitor levels |
| Hepatic Impairment | Reduced initial dose | 50-100 mg every 6-8 hours | Reduced protein binding may increase free drug concentration |
| Patients with Heart Failure History | Reduced initial dose with careful monitoring | Lower maintenance dose with frequent assessment of cardiac function | Contraindicated in uncompensated heart failure |
Dosing must be individualized based on clinical response, tolerance, and therapeutic drug monitoring when available. For patients with sustained ventricular tachycardia who are hospitalized, initiation with immediate-release formulations is preferred to allow for rapid titration. The maximum recommended daily dose is 800 mg for immediate-release and 600 mg for controlled-release formulations, though many patients cannot tolerate these higher doses due to side effects [3] [4]. When using immediate-release capsules, administration should be scheduled around the clock (e.g., every 6 hours) rather than during waking hours only to minimize peak-trough variations [3]. Controlled-release capsules should not be crushed, broken, or chewed, as this would alter the release profile and potentially lead to toxic peak concentrations [3].
Renal Impairment: In patients with severe renal dysfunction (creatinine clearance < 8 mL/min), disopyramide's half-life extends significantly to 14-43 hours compared to the normal 4-10 hours, necessitating substantial dose reduction and extended dosing intervals [3] [4].
Hepatic Impairment: Patients with liver disease may require dose adjustments due to reduced metabolism and potentially decreased levels of alpha-1-acid-glycoprotein (the primary binding protein for disopyramide), which could increase free drug concentrations [3].
Heart Failure: In patients with a history of heart failure but adequate compensation, disopyramide may be used with extreme caution, but it is contraindicated in those with uncompensated or marginally compensated congestive heart failure unless the heart failure is directly secondary to the arrhythmia [4].
Disopyramide carries a significant risk of cardiac adverse effects that require careful monitoring. The drug's negative inotropic properties may cause or worsen congestive heart failure or produce severe hypotension, particularly in patients with primary cardiomyopathy or inadequately compensated congestive heart failure [1] [4]. Additionally, as with other Class 1A antiarrhythmic agents, disopyramide can prolong the QT interval (corrected) and potentially worsen arrhythmias, including precipitating ventricular tachycardia, ventricular fibrillation, or the polymorphic ventricular tachycardia known as torsade de pointes [5] [4]. Patients who have exhibited QT prolongation in response to quinidine may be at particular risk for this complication [4].
Significant widening of the QRS complex (greater than 25%) may occasionally occur during disopyramide administration, necessitating discontinuation of the drug [4]. Heart block is another potential concern; if first-degree heart block develops, the dosage should be reduced, and if the block persists, continuation must be weighed against the risk of developing higher degrees of heart block [4]. Concomitant use of disopyramide with other Type 1A antiarrhythmic agents, Type 1C antiarrhythmics, or propranolol should be reserved for patients with life-threatening arrhythmias unresponsive to single-agent therapy, as such combinations may produce serious negative inotropic effects or excessively prolong conduction [4].
The anticholinergic properties of disopyramide contribute significantly to its non-cardiac adverse effect profile. Common manifestations include dry mouth, urinary retention, constipation, and blurred vision [1] [3]. These effects are often dose-limiting and may require intervention. For management of urinary retention, disopyramide should not be administered to patients with symptomatic prostatism [1]. Pyridostigmine has been successfully used in combination with disopyramide to substantially alleviate vagolytic side effects without compromising antiarrhythmic efficacy [1]. This combination has been shown to be effective and safe in obstructive hypertrophic cardiomyopathy and may be considered for patients experiencing significant anticholinergic side effects during ventricular tachycardia treatment [1].
Table 3: Adverse Effect Management and Monitoring Protocol
| Adverse Effect | Incidence | Preventive Measures | Management Strategies |
|---|---|---|---|
| Cardiac: Heart Failure | 1-3% | Avoid in uncompensated HF; optimize digitalization in history of HF | Discontinue drug; diuretics; restart at lower dose after compensation |
| Cardiac: QT Prolongation | 3-5% | Baseline ECG; avoid in congenital LQTS; monitor with drug interactions | Discontinue if QTc increases >25% or >500 ms |
| Anticholinergic: Urinary Retention | 10-20% | Avoid in symptomatic prostatism; lower initial dose in elderly | Pyridostigmine coadministration; catheterization if severe |
| Anticholinergic: Dry Mouth | 30-40% | Dose titration; extended-release formulation | Sugar-free lozenges; pilocarpine if severe |
| Hypoglycemia | Rare | Regular meals; monitor in malnourished, hepatic/renal impairment | IV glucose; dose reduction |
| QRS Widening | 5-10% | Baseline ECG; periodic monitoring during dose escalation | Discontinue if >25% widening |
Disopyramide is contraindicated in several patient populations, including those with cardiogenic shock, preexisting second- or third-degree AV block (without a pacemaker), congenital QT prolongation, or known hypersensitivity to the drug [4]. The drug should not be used in patients with uncompensated or marginally compensated congestive heart failure unless the heart failure is directly caused by an arrhythmia [4].
For researchers investigating disopyramide's effects on cardiac electrophysiology, several standardized experimental protocols have been established. The patch-clamp technique in the whole-cell configuration represents the gold standard for assessing disopyramide's effects on individual ion channels [6]. When studying human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), experiments should be conducted at physiological temperature (37°C) to ensure clinically relevant results [5] [6]. For action potential duration measurements, cells should be paced at consistent frequencies (typically 1-2 Hz) to establish rate-dependent effects [6].
In studies focusing on disopyramide's potential application for Short QT Syndrome Type 1 (SQT1), researchers have employed hiPSC-CMs from patients with the N588K mutation in the KCNH2 (HERG) channel [6]. The experimental workflow typically involves:
Recent research has elucidated that disopyramide's effects extend beyond simple sodium channel blockade. The drug exhibits a complex multi-channel blocking profile that contributes to its overall electrophysiological impact:
Diagram 1: Disopyramide's Multi-Channel Pharmacological Targets - This diagram illustrates the complex ionic mechanisms underlying disopyramide's effects on cardiac electrophysiology and contractility, explaining both its antiarrhythmic benefits and potential adverse effects.
Research has demonstrated that in addition to blocking the fast sodium current (INa), disopyramide enhances the inward L-type calcium channel current (ICa-L), the late sodium channel current (late INa), and the Na/Ca exchanger current (INCX), while reducing the outward small-conductance calcium-activated potassium channel current (ISK) [6]. These combined effects contribute to action potential prolongation, which may be particularly beneficial in conditions associated with abbreviated repolarization such as Short QT Syndrome [5] [6]. Interestingly, disopyramide displays minimal effect on the rapidly activating delayed rectifier potassium current (IKr) in the setting of the N588K-HERG mutation found in SQTS1, which may explain its potential efficacy in this condition compared to other IKr blockers [5] [6].
Recent advances in computational modeling have enabled the prediction of disopyramide-induced changes in human cardiac electrophysiology and contractility. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has developed sophisticated in silico models that simulate drug effects on human ventricular cardiomyocytes [7]. These models incorporate disopyramide's known inhibition profiles on multiple ion channels (INa, IKr, ICaL) to predict changes in action potential duration, calcium handling, and contractility [7].
For researchers implementing these models, the typical workflow involves:
These in silico approaches have demonstrated high predictive accuracy for disopyramide's negative inotropic effects and can be valuable tools for preclinical safety assessment [7].
Disopyramide remains an important therapeutic option for patients with life-threatening ventricular tachycardia, though its use requires careful patient selection, vigilant monitoring, and thorough understanding of its complex pharmacological profile. The drug's dual nature as both a sodium channel blocker and an anticholinergic agent necessitates a balanced approach that maximizes therapeutic benefit while minimizing potential harms. Recent research has expanded our understanding of disopyramide's mechanisms beyond simple channel blockade to include effects on calcium handling, sarcomeric function, and multiple repolarization currents. These insights have opened new potential applications for disopyramide in conditions such as Short QT Syndrome and hypertrophic cardiomyopathy, while sophisticated in silico models now enable more accurate prediction of its effects on human cardiac electrophysiology and contractility. As research continues, the integration of traditional clinical protocols with these novel mechanistic insights and computational approaches will hopefully enhance the safe and effective use of this powerful antiarrhythmic agent.
Disopyramide is a class Ia antiarrhythmic agent that has found significant therapeutic utility in the management of symptomatic obstructive hypertrophic cardiomyopathy (HOCM). Originally developed in the 1960s during the search for antiarrhythmic agents beyond quinidine and procainamide, disopyramide was selected from over 500 synthesized compounds for its unique pharmacological properties. [1] Despite its classification as an antiarrhythmic, disopyramide is now primarily used in HOCM for its negative inotropic effects rather than its rhythm-control properties. The drug's chemical structure resembles the synthetic muscarinic antagonist lachesine, which explains its significant anticholinergic properties. [1] For researchers and drug development professionals, understanding disopyramide's dual mechanism of action—sodium channel blockade and anticholinergic effects—provides insights into its therapeutic utility in HOCM and its distinct side effect profile compared to other cardiovascular agents.
In current clinical practice, disopyramide serves as an important second-line therapy for HOCM patients who remain symptomatic despite first-line treatment with beta-blockers or non-dihydropyridine calcium channel blockers. [2] The 2022 American Heart Association/American College of Cardiology guidelines for HCM management assign disopyramide a Class IIa recommendation for drug-refractory symptomatic obstruction, reflecting its established efficacy and safety profile. [3] The drug's ability to reduce left ventricular outflow tract (LVOT) gradients and improve heart failure symptoms has been demonstrated in multiple clinical studies, with sustained benefits observed over long-term treatment periods exceeding five years. [3] For the pharmaceutical development community, disopyramide represents an excellent example of drug repurposing, where an agent developed for one indication (arrhythmias) finds significant utility in another disease state (HOCM) based on understanding its multifaceted pharmacological actions.
According to the Vaughan Williams classification, disopyramide is designated as a class Ia antiarrhythmic agent, functioning primarily through blockade of cardiac sodium ion channels responsible for the fast inward depolarizing current in cardiomyocytes. [1] This sodium channel blockade results in several electrophysiological effects: lengthening of the action potential duration (represented by a rightward shift of the action potential curve), reduction in the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, and decreased upstroke velocity (phase 1). [1] Collectively, these actions decrease myocardial excitability and conduction velocity, which underlies the drug's antiarrhythmic properties. In the context of HOCM, disopyramide's most therapeutically relevant effect is its negative inotropic action on cardiac muscle, which reduces the hyperdynamic contraction that contributes to left ventricular outflow tract obstruction.
Beyond its sodium channel blocking activity, disopyramide exhibits additional ion channel effects that contribute to both its efficacy and safety profile. The drug also blocks the rapid component of the delayed rectifier potassium current (IKr), resulting in QT interval prolongation on the surface ECG. [1] [4] This effect necessitates careful electrocardiographic monitoring during treatment initiation and dose escalation. Recent research using human-induced pluripotent stem cell-derived cardiomyocytes from patients with Short QT Syndrome Type 1 has revealed that disopyramide prolongs action potential duration through multiple ionic mechanisms: enhancement of inward L-type calcium channel current (ICa-L), late sodium channel current (late INa), and Na/Ca exchanger current (INCX), while reducing the outward small-conductance calcium-activated potassium channel current (ISK). [4] These multifaceted ion channel effects distinguish disopyramide from other class Ia antiarrhythmics and contribute to its unique therapeutic profile.
Table 1: Pharmacokinetic Properties of Disopyramide
| Parameter | Characteristics | Clinical Implications |
|---|---|---|
| Absorption | Nearly complete oral absorption | Can be administered without regard to meals; consistent systemic exposure |
| Protein Binding | 50%-65% [5] | Significant binding to alpha-1-acid-glycoprotein; reduced binding in hepatic impairment |
| Metabolism | Hepatic, primarily via CYP3A4 [1] | Subject to drug interactions with CYP3A4 inducers/inhibitors |
| Elimination Half-life | 6.7 hours (range 4-10 hours) in normal renal function [1] [5] | Extended to 14-43 hours in severe renal dysfunction (clearance <8mL/min) [1] |
| Route of Elimination | Renal (50% unchanged, 20% as mono-N-dealkylated metabolite) [5] | Requires dose adjustment in renal impairment |
The metabolism of disopyramide primarily involves the hepatic cytochrome P450 system, specifically the CYP3A4 isoenzyme. This metabolic pathway creates important considerations for drug-drug interactions that researchers must account for in both clinical practice and trial design. CYP3A4 inducers such as rifampin, phenobarbital, and phenytoin increase disopyramide metabolism, reducing its plasma half-life and potentially compromising therapeutic efficacy. [1] Conversely, CYP3A4 inhibitors including verapamil, diltiazem, ketoconazole, macrolide antibiotics, protease inhibitors, and even grapefruit juice decrease disopyramide metabolism, increasing plasma concentrations and the risk of toxicity. [1] When disopyramide is co-administered with these substances, therapeutic drug monitoring is warranted to maintain concentrations within the therapeutic range (typically 2-5 mg/L). The drug's elimination half-life increases significantly in patients with renal impairment, hepatic dysfunction, or heart failure, necessitating appropriate dose adjustments based on the specific clinical context and patient characteristics.
Long-term clinical studies have established the sustained efficacy of disopyramide in reducing LVOT gradients and improving functional status in HOCM patients. A landmark 2025 multicenter study published in the Journal of the American Heart Association evaluated 92 consecutive patients with symptomatic obstructive HCM maintained on disopyramide for ≥5 years (median treatment duration 7.2 years). [3] The study demonstrated significant hemodynamic improvements, with resting LVOT gradients reduced by 37% (to median 19 mm Hg) and provoked gradients decreased by 57% (to median 41 mm Hg). Importantly, 46% of patients achieved no significant residual obstruction (defined as <30 mm Hg at rest or with provocation), and there was no significant change in ejection fraction (69%±6% versus 69%±9%, P=0.51), indicating preservation of systolic function despite long-term treatment. [3] At final follow-up, 67% of patients continued disopyramide therapy, with 57 of these 62 patients demonstrating sustained symptom improvement of ≥1 New York Heart Association (NYHA) functional class. [3]
A 2024 Italian multicenter study with a mean follow-up of 4.4 years (range 0.4-14 years) provided additional real-world evidence supporting disopyramide's efficacy. [2] This retrospective analysis of 62 symptomatic HOCM patients with LVOT gradients ≥50 mmHg found that 47 patients (76%) were classified as treatment responders, defined by improvement in NYHA class or stabilization of symptoms. Responders demonstrated significantly larger left ventricular diastolic volume index (LVEDVi) at baseline compared to non-responders (61±14 vs. 49±16 ml, p=0.018), suggesting that preserved LV volume may predict better therapeutic response. [2] At follow-up, responders achieved significantly lower LVOT gradients than non-responders (43±32 vs. 66±28 mmHg, p=0.013), with 75% of responders versus only 25% of non-responders achieving LVOT gradients <50 mmHg (p=0.004). [2] These findings highlight that a substantial majority of HOCM patients derive sustained benefit from disopyramide, potentially avoiding or delaying the need for invasive septal reduction therapies.
Long-term safety data from the 2025 multicenter study revealed that serious adverse events were uncommon during extended disopyramide treatment. Ventricular tachyarrhythmias and left ventricular systolic dysfunction were rare (n=3 and n=1 respectively) and not attributed to disopyramide therapy. [3] Mortality during disopyramide treatment was exceedingly rare (n=3, 5%) and non-HCM-related, occurring in patients aged ≥90 years. [3] A separate 2017 safety study specifically addressing outpatient initiation of disopyramide in 168 HOCM patients found no cardiac events within 3 months of initiation and only 2 patients developing cardiac events (syncope of unknown cause in both) during long-term follow-up (median 447 days, total 255 patient-years). [6] This study established the safety of carefully monitored outpatient initiation, challenging previous recommendations that mandated inpatient initiation due to proarrhythmic concerns.
Table 2: Efficacy Outcomes from Long-term Disopyramide Studies in HOCM
| Efficacy Parameter | 2025 Multicenter Study (n=92) [3] | 2024 Italian Study (n=62) [2] |
|---|---|---|
| Treatment Duration | Median 7.2 years (≥5 years) | Mean 4.4 years (range 0.4-14 years) |
| Continued Therapy at Follow-up | 67% (62/92 patients) | 76% (47/62 patients) |
| Symptom Improvement (≥1 NYHA Class) | 92% (57/62 continued patients) | 76% (47/62 patients) |
| Resting LVOT Gradient Reduction | 37% reduction (to median 19 mmHg) | Significant reduction in responders (to 43±32 mmHg) |
| Provoked LVOT Gradient Reduction | 57% reduction (to median 41 mmHg) | Not specifically reported |
| Freedom from SRT | Not specifically reported | 70% avoided septal reduction therapy |
The most frequently encountered adverse effects relate to disopyramide's anticholinergic properties. In the 2017 safety study, 38 patients (23%) developed side effects attributable to disopyramide, with 18 (11%) discontinuing the drug as a result. [6] The most common anticholinergic effects include xerostomia (dry mouth), constipation, urinary retention (particularly concerning in elderly males with prostatism), and potential exacerbation of glaucoma. [1] To mitigate these anticholinergic effects, pyridostigmine (a reversible acetylcholinesterase inhibitor) may be co-administered, potentially allowing continuation of disopyramide in patients who would otherwise discontinue treatment due to side effects. [1] [6] Additionally, disopyramide produces a dose-dependent QT interval prolongation, with one study demonstrating a mean QTc increase of 19±23 ms at a dose of 300 mg daily. [6] Interestingly, dose escalation to 600 mg did not produce further significant QT prolongation, suggesting that the effect may plateau at moderate doses.
Disopyramide therapy should be initiated at low doses with careful titration based on clinical response and tolerability. For the immediate-release formulation, the recommended starting dose is 100 mg three times daily (300 mg total daily dose), administered at approximately 6-hour intervals to maintain stable plasma concentrations. [1] [6] If symptoms persist without significant side effects, the dose may be increased incrementally by 100 mg daily every 1-2 weeks, up to a maximum tolerated dose of 600 mg daily (200 mg three times daily). [2] The extended-release formulation may be preferred for maintenance therapy due to its more convenient twice-daily dosing, but should not be used for initial titration because its prolonged half-life makes rapid adjustment difficult if side effects occur. [1] Importantly, extended-release capsules must be swallowed whole and never broken or chewed, as this would alter the drug delivery characteristics and potentially cause rapid drug release.
Dose optimization should be guided by both symptomatic improvement and objective hemodynamic parameters. Clinical follow-up with cardiac examination, ECG, and echocardiogram should be performed every 1-2 weeks during the titration phase. [2] The Italian multicenter study utilized a mean maintenance dose of 349±27 mg daily, achieving significant symptomatic improvement in 76% of patients. [2] When initiating therapy, clinicians must consider individual patient factors that may influence dosing requirements. For patients with renal impairment (creatinine clearance <8 mL/min), the elimination half-life extends significantly to 14-43 hours compared to the normal 6-8 hours, necessitating dose reduction and/or extended dosing intervals. [1] Similarly, patients with hepatic impairment or heart failure may require adjusted dosing due to reduced drug clearance and potential increased sensitivity to adverse effects. In all cases, the principle of "start low, go slow" applies, with careful assessment of therapeutic response and adverse effects at each titration step.
Comprehensive baseline assessment is essential before initiating disopyramide therapy. This should include detailed clinical evaluation with documentation of NYHA functional class, 12-lead ECG with careful measurement of QTc interval, comprehensive echocardiogram with measurement of LVOT gradients at rest and with provocation, renal function assessment, and liver function tests. [1] [2] [6] Absolute contraindications to disopyramide include pre-existing prolonged QTc (>500 ms), second or third-degree AV block without a pacemaker, congenital long QT syndrome, history of torsades de pointes, reduced left ventricular systolic function (EF <50%), and hypersensitivity to the drug. [1] [2] [6] Relative contraindications include conditions that may be exacerbated by anticholinergic effects: urinary retention (especially benign prostatic hyperplasia), glaucoma, and myasthenia gravis. [6]
Table 3: Disopyramide Dosing and Monitoring Protocol
| Parameter | Baseline Assessment | Initiation Phase (Weeks 1-4) | Maintenance Phase (Months 1-3) | Long-term Monitoring (>3 Months) |
|---|---|---|---|---|
| Dosing | N/A | Start 100 mg TID (300 mg/day); titrate upward by 100 mg/day every 1-2 weeks | Optimize dose based on response & tolerance (max 600 mg/day) | Continue effective dose; consider extended-release formulation |
| Clinical Assessment | NYHA class, symptom burden | Every 1-2 weeks: symptom review, anticholinergic side effects | Monthly: symptom status, side effect assessment | Every 3-6 months: functional status, treatment adherence |
| ECG Parameters | QTc, PR, QRS intervals | Weekly during titration: QTc (hold if >500 ms), AV conduction | After dose stabilization; then monthly until stable | Every 3-6 months or with symptom changes |
| Echocardiogram | LVEF, LVOT gradients at rest and provoked | 2-4 weeks post-initiation: LVOT gradient response | 3 months: LVEF, gradient assessment | Every 6-12 months or with clinical change |
| Laboratory Tests | Renal function, liver function, electrolytes | -- | Check electrolytes if diuretic co-administered | Annual renal/hepatic function if stable |
During ongoing monitoring, particular attention should be paid to QTc interval measurement. Therapy should be temporarily held if the QTc exceeds 500 ms and restarted at a lower dose after evaluation of potential contributing factors. [2] [6] Echocardiographic assessment should document both resting and provoked LVOT gradients to objectively assess hemodynamic response. The development of left ventricular systolic dysfunction (ejection fraction <50%) requires dose reduction or discontinuation, as disopyramide has negative inotropic properties that can exacerbate heart failure in susceptible individuals. [1] [2] For patients experiencing troublesome anticholinergic effects, consider dose reduction or addition of pyridostigmine (30-60 mg three times daily) to counteract these side effects while maintaining the hemodynamic benefits of disopyramide. [1] [6] With appropriate monitoring and dose adjustment, most patients can maintain long-term therapy with sustained symptomatic benefit.
The principal proarrhythmic concern with disopyramide is its potential to induce torsades de pointes (TdP), a polymorphic ventricular tachycardia associated with QT interval prolongation. This risk necessitates careful patient selection and systematic monitoring. The 2017 outpatient safety study demonstrated that with appropriate precautions, the risk of serious arrhythmic events is low, with no cases of TdP reported among 168 patients initiated on disopyramide in the outpatient setting. [6] Several risk factors increase susceptibility to disopyramide-induced proarrhythmia, including baseline QTc prolongation (>450 ms in men, >470 ms in women), concomitant use of other QT-prolonging medications, history of TdP, structural heart disease with reduced ejection fraction, female sex, electrolyte disturbances (hypokalemia, hypomagnesemia, hypocalcemia), renal or hepatic impairment, and bradycardia. [1] [6] Before initiation, a thorough review of the patient's medication profile should be conducted to identify and discontinue non-essential QT-prolonging drugs.
Electrolyte management is particularly important in patients receiving diuretic therapy, as hypokalemia and hypomagnesemia significantly increase the risk of TdP. Serum potassium should be maintained at >4.0 mEq/L and magnesium within normal range. [6] For patients requiring continued diuretic therapy, potassium-sparing agents should be considered, and regular monitoring of electrolytes is essential, especially during initiation and dose titration. In patients with atrial fibrillation, special caution is warranted as disopyramide can paradoxically increase ventricular rate in atrial fibrillation/flutter by enhancing AV nodal conduction, particularly after conversion to sinus rhythm or following pauses. [6] These patients may require concomitant AV nodal blocking agents (beta-blockers or non-dihydropyridine calcium channel blockers) to control ventricular rate. The management of proarrhythmic risk requires vigilant monitoring and proactive intervention to maintain a favorable risk-benefit profile throughout treatment.
The anticholinergic side effects of disopyramide represent the most common reason for dose reduction or discontinuation, occurring in approximately 23% of patients according to the 2017 safety study. [6] These effects result from disopyramide's structural similarity to synthetic muscarinic antagonists and include dry mouth (xerostomia), constipation, blurred vision, urinary hesitation or retention (particularly problematic in elderly males with benign prostatic hyperplasia), and exacerbation of glaucoma. [1] To manage these effects, several strategies may be employed. First, dose reduction should be considered if side effects are troublesome but not serious. Second, administration of pyridostigmine (30-60 mg three times daily), a reversible acetylcholinesterase inhibitor, can effectively counteract anticholinergic symptoms without negating disopyramide's beneficial hemodynamic effects. [1] [6]
For patients experiencing urinary retention, careful assessment of post-void residual urine volume may be necessary, with urologic consultation for persistent symptoms. Those with a history of glaucoma require regular ophthalmologic evaluation, as disopyramide can theoretically increase intraocular pressure. Xerostomia may be managed with saliva substitutes, sugar-free gum, or pilocarpine in severe cases. Constipation can often be managed with increased dietary fiber, adequate hydration, and stool softeners if necessary. Through proactive management of anticholinergic effects, many patients can continue disopyramide therapy long-term without significant deterioration in quality of life. The 2017 safety study demonstrated that only 11% of patients ultimately discontinued disopyramide due to side effects, suggesting that most anticholinergic effects are manageable with appropriate interventions. [6]
Comprehensive electrophysiological characterization of disopyramide's effects can be performed using patch-clamp techniques in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This approach allows researchers to investigate the drug's multifaceted ion channel interactions in human-relevant systems. The following protocol outlines the key methodology based on techniques described in recent literature [4]:
Cell Preparation: Culture hiPSC-CMs from both healthy donors and patients with specific channelopathies (e.g., Short QT Syndrome Type 1 with N588K mutation in KCNH2) on Matrigel-coated petri dishes. Use cells at 40-60 days of culture with basic culture medium, maintaining temperature at 37°C with 5% CO₂.
Solution Configuration: For action potential recordings, use pipette solution containing (in mM): KCl 110, MgCl₂ 1, CaCl₂ 1, EGTA 10, HEPES 10, MgATP 5, NaGTP 0.1 (pH 7.3 with KOH). Bath solution should contain (in mM): NaCl 140, KCl 5.4, MgCl₂ 1, CaCl₂ 1.8, HEPES 10, glucose 10 (pH 7.4 with NaOH).
Patch-Clamp Recording: Employ standard whole-cell patch-clamp configuration at room temperature. Pull borosilicate glass capillaries to resistance of 1-2 MΩ for current measurements and 4-5 MΩ for action potential recordings. Maintain series resistance compensation at 70-80% to minimize voltage errors.
Drug Application: Prepare disopyramide stock solution in DMSO (final concentration ≤0.1%) and dilute to target concentrations (typically 10-100 μM) in bath solution. Apply using a perfusion system with complete solution exchange within 30 seconds.
Data Acquisition: Record action potentials in current-clamp mode with stimulation at 1 Hz. Analyze action potential duration at 50% and 90% repolarization (APD₅₀, APD₉₀), resting membrane potential, and action potential amplitude. For ion current measurements, utilize appropriate voltage protocols specific to each current of interest.
This methodology enables researchers to quantify disopyramide's effects on multiple ion currents simultaneously, providing insight into the complex mechanisms underlying its clinical efficacy and proarrhythmic potential. The use of patient-specific hiPSC-CMs allows for investigation of disopyramide's effects in genetically defined backgrounds, facilitating personalized therapeutic approaches.
For researchers designing clinical trials investigating disopyramide in HOCM, the following protocol framework incorporates elements from recent studies and addresses key efficacy and safety parameters [3] [2] [6]:
Study Population: Include symptomatic HOCM patients (NYHA Class II-IV) with LVOT gradient ≥50 mmHg at rest or with provocation despite maximally tolerated beta-blocker or calcium channel blocker therapy. Key exclusion criteria should include LVEF <50%, baseline QTc >500 ms, congenital long QT syndrome, history of TdP, advanced AV block without pacemaker, urinary retention, or glaucoma.
Study Design: Implement a prospective, randomized, double-blind, placebo-controlled design when feasible. For open-label studies, include a run-in period to establish baseline parameters. For long-term extension studies, consider a single-arm design with patients serving as their own controls.
Dosing Protocol: Initiate disopyramide at 100 mg TID (300 mg/day). Titrate upward by 100 mg/day every 1-2 weeks based on clinical response and tolerability, to a maximum of 600 mg/day. Maintain stable concomitant medications throughout study period when possible.
Endpoint Assessment:
Assessment Schedule: Conduct comprehensive evaluations at baseline, 2-4 weeks, 3 months, 6 months, and every 6 months thereafter. Each visit should include clinical assessment, 12-lead ECG, echocardiogram with gradient measurement, and safety laboratories.
This structured protocol enables systematic evaluation of both hemodynamic efficacy and safety parameters, facilitating comparison across studies and contributing to the growing evidence base for disopyramide in HOCM.
Figure 1: Disopyramide Treatment Algorithm for HOCM - This flowchart illustrates the comprehensive management pathway for HOCM patients receiving disopyramide, from initial screening through long-term maintenance therapy.
Disopyramide remains an important therapeutic option for patients with symptomatic obstructive hypertrophic cardiomyopathy who have inadequate response to first-line beta-blockers or calcium channel blockers. Extensive clinical experience and recent long-term studies confirm its efficacy in reducing LVOT gradients, improving functional status, and delaying or avoiding the need for invasive septal reduction therapy in a substantial proportion of patients. [3] [2] The drug's unique dual mechanism of action—combining negative inotropic effects through sodium channel blockade with significant anticholinergic properties—distinguishes it from other available therapies and underlies both its therapeutic benefits and characteristic side effect profile. With appropriate patient selection, careful dose titration, and systematic monitoring for potential adverse effects, disopyramide can be safely administered in both inpatient and outpatient settings, as demonstrated by recent safety studies. [6]
Future research directions should focus on refining patient selection criteria through identification of biomarkers or echocardiographic parameters predictive of treatment response. The observation that patients with larger left ventricular diastolic volume may derive greater benefit warrants further investigation in prospective studies. [2] Additionally, comparative effectiveness research examining disopyramide versus newer therapeutic options such as myosin inhibitors would provide valuable guidance for clinical decision-making. Further exploration of strategies to mitigate anticholinergic side effects, including optimized dosing of pyridostigmine or development of disopyramide analogs with reduced anticholinergic activity, could enhance long-term tolerability and treatment adherence. As personalized medicine approaches advance, genetic profiling may eventually help identify patients most likely to respond to disopyramide based on specific sarcomere mutations or pharmacogenetic characteristics. Through continued research and clinical innovation, disopyramide will maintain its important role in the comprehensive management of obstructive hypertrophic cardiomyopathy.
For the rapid control of life-threatening ventricular arrhythmias in patients weighing over 50 kg, the established loading dose regimen is as follows [1]:
Controlled-release (CR) formulations are not recommended for initial rapid control [1].
The table below summarizes the key dosing information for different patient populations and formulations:
| Patient Population / Condition | Formulation | Loading / Initial Dose | Maintenance Dosing |
|---|---|---|---|
| Ventricular Arrhythmias (>50 kg) [1] | Immediate-Release | 300 mg | 150-300 mg q6hr |
| Ventricular Arrhythmias (<50 kg) [1] | Immediate-Release | 200 mg | 100 mg q6hr |
| Renal Impairment (CrCl >40 mL/min) [1] | Immediate-Release | Not specified | 100 mg q6hr |
| Renal Impairment (CrCl 30-40 mL/min) [1] | Immediate-Release | Not specified | 100 mg q8hr |
| Renal Impairment (CrCl ≤40 mL/min) [1] | Controlled-Release | Contraindicated | Not recommended |
| Hepatic Impairment [1] | Immediate-Release | Not specified | 100 mg q6hr (reduce dose) |
| Standard Maintenance [2] [3] | Immediate-Release | Not applicable | 400-800 mg per day in divided doses |
The loading dose protocol is designed to achieve therapeutic plasma concentrations rapidly, which are typically between 2 to 4 mcg/mL [2] [1]. Key pharmacokinetic properties that inform this protocol include:
Initiation of disopyramide, particularly for rapid control of arrhythmias, should be carried out in a hospital setting due to the risk of proarrhythmic and negative inotropic effects [2] [5]. Key safety considerations include:
The following workflow outlines the key steps for the safe administration of a disopyramide loading dose in a clinical setting.
Disopyramide phosphate is a Class IA antiarrhythmic agent used for the management of life-threatening ventricular arrhythmias such as sustained ventricular tachycardia. As with other drugs in this class, disopyramide exhibits a narrow therapeutic index with potentially serious proarrhythmic effects, making therapeutic drug monitoring (TDM) essential for safe and effective use. The Cardiac Arrhythmia Suppression Trial (CAST) demonstrated that certain antiarrhythmic drugs could actually increase mortality in patients with asymptomatic non-life-threatening ventricular arrhythmias who had experienced myocardial infarction, highlighting the critical importance of proper drug selection and monitoring [1].
The pharmacological activity of disopyramide stems from its dual mechanisms of action: blockade of the fast inward sodium currents responsible for cardiac action potential upstroke (common to all Class I agents), and inhibition of outward potassium currents that govern cardiac repolarization. This combination produces both conduction-slowing effects and action potential prolongation, which explains its efficacy in suppressing arrhythmias as well as its potential to cause torsades de pointes, a particularly dangerous form of polymorphic ventricular tachycardia [2]. Disopyramide also exhibits significant anticholinergic activity (approximately 0.06% that of atropine), which contributes to its side effect profile but is not primarily responsible for its therapeutic effects [1].
High-Performance Liquid Chromatography (HPLC) with ultraviolet detection represents a robust, widely-available methodology for disopyramide quantification in biological matrices. A validated HPLC method described in the literature utilizes reversed-phase separation with a 5-μm column and a mobile phase consisting of acetonitrile, ammonium dihydrogen phosphate buffer, acetic acid, and water. This approach employs UV detection at 254 nm and requires only 100 μL of serum sample, with a total analysis time of approximately 9 minutes per sample [3]. The sample preparation involves a two-step liquid-liquid extraction using chloroform, sodium carbonate, and hydrochloric acid, providing excellent clean-up of biological matrix components. This method demonstrates precision of 3.8%, average recovery of 92.9%, and shows no interference from 18 commonly co-administered drugs, making it suitable for routine TDM applications [3].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for disopyramide monitoring, particularly valuable for research applications or when simultaneous quantification of the parent drug and its major metabolite is required. A recently developed LC-MS/MS assay employs multiple reaction monitoring (MRM) at transitions of m/z 340.2 → 239.2 for disopyramide and m/z 298.2 → 239.2 for its major metabolite, mono-isopropyl-disopyramide (MND) [4]. This method requires only a simple protein precipitation preparation step and achieves an impressive lower limit of quantification (LLOQ) of 2 ng/mL for both analytes, with linear ranges of 2–2000 ng/mL for disopyramide and 2–1000 ng/mL for MND. The enhanced sensitivity of this approach facilitates detailed pharmacokinetic studies after both oral and intravenous administration, enabling more precise characterization of disopyramide's absorption and elimination profiles [4].
Commercial immunoassays, including enzyme immunoassay (EIA) and fluorescence polarization immunoassay (FPIA), provide practical alternatives for high-throughput clinical laboratories. These automated platforms offer rapid turnaround times and require less technical expertise compared to chromatographic methods, making them suitable for routine TDM applications where large sample volumes are processed [2]. However, potential cross-reactivity with metabolites or structurally similar compounds must be thoroughly evaluated during method validation. While these techniques generally provide adequate accuracy for clinical decision-making, they lack the specificity of chromatographic methods and typically do not distinguish between the enantiomers of disopyramide, which is administered as a racemic mixture [2].
Table 1: Comparison of Analytical Methods for Disopyramide Quantification
| Method | LLOQ | Linear Range | Sample Volume | Analysis Time | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| HPLC-UV | Not specified | Therapeutic range (2-4 μg/mL) | 100 μL | 9 minutes | Robust, widely available; Lower operational cost | Moderate sensitivity; Limited specificity |
| LC-MS/MS | 2 ng/mL | 2-2000 ng/mL (disopyramide); 2-1000 ng/mL (MND) | Small (exact volume not specified) | Not specified | High sensitivity and specificity; Simultaneous parent drug and metabolite quantification | High equipment cost; Requires specialized expertise |
| Immunoassay | Not specified | Therapeutic range | Small (platform-dependent) | Rapid (platform-dependent) | High throughput; Minimal technical training | Potential metabolite cross-reactivity; Non-stereospecific |
Disopyramide exhibits concentration-dependent protein binding,
with binding primarily to alpha-1 acid glycoprotein (AAG), an acute phase reactant [5]. This unique binding characteristic makes interpretation of total drug concentrations particularly challenging in clinical conditions associated with AAG elevation, such as acute myocardial infarction, chronic inflammation, and postoperative states. Under these circumstances, the unbound fraction of disopyramide may be significantly reduced even when total drug concentrations appear within the therapeutic range, potentially leading to undertreatment if only total concentrations are considered [5]. Conversely, conditions associated with hypoalbuminemia or AAG deficiency may result in elevated free fractions, increasing the risk of toxicity despite total concentrations within the nominal therapeutic range.
Equilibrium dialysis (ED) represents the reference method for determining free drug concentrations, though this technique presents several methodological challenges that must be carefully controlled. Recent research has highlighted that ED procedures are subject to potential biases from non-specific binding, volume shift effects, and Gibbs-Donnan effects, all of which can impact measurement accuracy [6]. When implementing ED for free disopyramide monitoring, laboratories should estimate measurement uncertainty (MU) following ISO/TS 20914:2019 and JCGM 100:2008 guidelines. Studies indicate that expanded uncertainties for free drug concentration measurements typically range between 13.0% and 30.9%, with the highest uncertainties observed when significant biases related to volume shift and Gibbs-Donnan effects exist [6]. The following workflow diagram illustrates the key decision points in disopyramide TDM, particularly regarding when free drug monitoring is indicated:
Population pharmacokinetic studies have identified several patient-specific factors that significantly influence disopyramide clearance and should be incorporated into dosing strategies. A Japanese population pharmacokinetic analysis derived the following model for disopyramide clearance (Cl) using nonlinear mixed-effects modeling: Cl (L/h) = 3.75·TBW⁰.⁵⁶⁷·AGE⁻⁰.³⁷⁴·Conc⁻⁰.⁷¹⁹·1.48ᴰᴼˢᴱ ≥ ⁵, where TBW represents total body weight (kg), AGE is age in years, Conc is the concentration of disopyramide (μg/mL), and DOSE ≥ 5 = 1 for patients receiving ≥5 mg/kg/day of disopyramide [7]. This model demonstrates that body weight exerts the most substantial influence on clearance, followed by age and concentration-dependent kinetics, likely related to the saturable protein binding of disopyramide.
The volume of distribution (Vd) in this population was estimated at 4.13 L/kg, while the absorption rate constant (ka) was 0.363 h⁻¹ [7]. These parameters highlight the relatively large volume of distribution and rapid absorption characteristics of disopyramide. Importantly, the identification of concentration-dependent clearance reinforces the complex pharmacokinetics of this drug and supports the value of TDM for individualizing therapy, particularly in patients receiving higher doses (≥5 mg/kg/day) who demonstrated 48% higher clearance compared to those receiving lower doses [7].
Table 2: Disopyramide Pharmacokinetic Parameters in Special Populations
| Population | Half-life (hours) | Clearance | Protein Binding | Dosing Recommendations |
|---|---|---|---|---|
| Healthy Adults | 6.7 (range 4-10) | Normal | 50-65% (concentration-dependent) | 150 mg every 6 hours (immediate-release) |
| Renal Impairment (CrCl <40 mL/min) | 8-18 | Significantly reduced | Variable (AAG dependent) | Dose reduction required; extended dosing intervals |
| Heart Failure | 7.8-9.7 | Reduced | Increased AAG may reduce free fraction | Lower initial doses; close monitoring |
| Pediatric Patients | Shorter than adults | Increased | Similar pattern | Higher mg/kg doses required (not well established) |
| Elderly Patients | Prolonged | Reduced due to age-related renal decline | Variable | Dose reduction based on renal function |
For accurate therapeutic drug monitoring, trough blood samples should be collected immediately before the next scheduled dose, typically at the end of the dosing interval (approximately 6 hours after the previous dose for immediate-release formulations or 12 hours for extended-release capsules) [2]. During the initial dosing period, samples should be obtained only after the patient has reached steady-state concentrations, which typically requires 3-5 elimination half-lives (approximately 24-48 hours for patients with normal renal function) [1] [2]. In special populations with prolonged half-lives, such as those with renal impairment or heart failure, the time to reach steady state may be extended to 72 hours or longer, requiring adjustment of monitoring schedules [1] [5].
The therapeutic range for total disopyramide concentrations is typically cited as 2-4 μg/mL (5.9-11.8 μmol/L), though this range should be interpreted in conjunction with clinical response and adverse effect monitoring [1] [2]. Importantly, the relationship between concentration and effect is complex for disopyramide, as proarrhythmic effects (particularly torsades de pointes) may occur even at concentrations within or below the therapeutic range, unlike the concentration-dependent widening of QRS complex that typically occurs at higher concentrations [2]. For free drug monitoring, the therapeutic range has not been definitively established, but generally represents the unbound fraction (typically 20-50% of total concentration) that would correspond to 0.4-2.0 μg/mL of free drug [5] [6].
Disopyramide is metabolized primarily by CYP3A4, and concomitant administration with strong inhibitors of this enzyme pathway may result in potentially life-threatening elevations in disopyramide concentrations [1]. Documented interactions requiring particular caution include:
Macrolide antibiotics: Clarithromycin and erythromycin are strong CYP3A4 inhibitors that have been associated with life-threatening interactions with disopyramide [1]. Azithromycin has also been reported to cause disopyramide toxicity, likely through inhibition of its metabolic transformation to mono-N-dealkyldisopyramide [8].
Other antiarrhythmic agents: Concomitant use with other Type 1A antiarrhythmics (quinidine, procainamide) or Type 1C agents (flecainide, propafenone) may produce serious negative inotropic effects or excessive conduction prolongation [1]. Such combinations should be reserved for patients with life-threatening arrhythmias unresponsive to single-agent therapy and require intensive monitoring.
Enzyme inducers: Drugs that induce CYP3A4 activity may reduce disopyramide concentrations, potentially leading to therapeutic failure.
The following diagram illustrates the metabolic pathways and key interactions of disopyramide:
Therapeutic drug monitoring of disopyramide requires careful consideration of its complex pharmacokinetic profile, including concentration-dependent protein binding, active metabolites, and significant variability in special populations. Implementation of a comprehensive TDM program that incorporates appropriate analytical methods, individualized pharmacokinetic assessment, and clinical response evaluation can optimize therapeutic outcomes while minimizing the risk of serious adverse effects. As disopyramide remains an important therapeutic option for life-threatening ventricular arrhythmias despite the declining use of Class I antiarrhythmic agents, proper understanding and application of these monitoring principles is essential for ensuring patient safety.
1.0 Abstract This document details a protocol for transitioning from intravenous (IV) to oral slow-release disopyramide in a clinical setting, specifically for post-myocardial infarction patients with life-threatening ventricular arrhythmias. The regimen aims to maintain therapeutic plasma concentrations while minimizing anticholinergic and proarrhythmic side effects. The protocol is derived from a clinical study and is supported by pharmacokinetic principles.
2.0 Introduction Disopyramide is a Class Ia antiarrhythmic agent used for ventricular arrhythmias. Transitioning from IV to oral therapy is critical for continued patient management outside intensive care settings. This protocol outlines a method to achieve steady-state plasma concentrations during formulation conversion [1].
3.0 Materials
4.0 Detailed Transition Protocol
The core transition strategy involves initiating therapy with an IV loading dose and infusion, followed by the oral slow-release formulation.
4.1 Dosing Regimen The following table summarizes the dosing regimen validated in a clinical study of 12 patients with acute myocardial infarction [1]:
| Phase | Dosage Form | Dose | Frequency/Duration |
|---|---|---|---|
| Initial Load | Intravenous | 1.5 mg/kg | Bolus administration over 5 minutes |
| Continuous Infusion | Intravenous | 0.4 mg/kg/hr | Continuous infusion for 6 hours |
| Maintenance | Oral Slow-Release | 250 mg | Twice daily (every 12 hours), initiated after the 6-hour IV infusion |
4.2 Key Methodological Considerations
The workflow for implementing this protocol is outlined below:
For researchers designing studies, understanding the underlying pharmacokinetics and critical safety aspects is essential.
5.1 Fundamental Pharmacokinetic Parameters The following table summarizes key pharmacokinetic data from studies in healthy volunteers and special populations, which inform dosing decisions [3] [4] [5].
| Parameter | Healthy Volunteers / Normal Renal Function | Patients with Renal Impairment | Patients with Heart Failure | Elderly Patients |
|---|---|---|---|---|
| Oral Bioavailability | 80.9% - 85% [3] [5] | Not well quantified | ~85% (more variable) [5] | Data suggests increased exposure [6] |
| Elimination Half-life | 4 - 10 hours [2] | Up to 12.7 - 43 hours [4] [2] | Prolonged (~9.7 hours) [5] [2] | Similar half-life, but higher peak and AUC [6] |
| Protein Binding | 50-65% (concentration-dependent) [2] | Potentially altered | Altered (lower α-1-acid glycoprotein) [5] | - |
| Primary Route of Elimination | Renal (∼50% as unchanged drug) [2] | Significantly reduced renal clearance [4] | Reduced unbound clearance [5] | - |
| Recommended Adjustment | - | Reduce dose and/or frequency [4] | Monitor closely; may require dose reduction [5] [2] | Reduce oral dose by 1/3 [6] |
5.2 Critical Safety Monitoring Parameters Disopyramide has a narrow therapeutic index. Monitoring for the following is mandatory during any administration, including transition:
5.3 Drug Interaction Considerations Disopyramide is metabolized primarily by CYP3A4. Concomitant use of inhibitors or inducers of this enzyme can significantly alter its plasma levels [7].
The IV-to-oral transition protocol using a 6-hour IV infusion followed by 250 mg twice-daily oral slow-release disopyramide is a validated method to maintain therapeutic plasma levels. Successful application requires strict adherence to safety monitoring for proarrhythmic and cardiodepressant effects, with dose individualization mandatory in renal impairment, heart failure, and elderly populations.
The table below summarizes the primary anticholinergic side effects and their documented frequencies.
| Side Effect | Reported Frequency | Clinical Management Notes |
|---|---|---|
| Dry Mouth | Very Common (~40%) [1] | Most common effect; sugarless gum, hard candy, adequate water intake recommended [2]. |
| Urinary Retention/Hesitancy | Common (10-40%) [1] | Caution advised in elderly men with benign prostatic hyperplasia; can be a reason for drug discontinuation [3] [1]. |
| Constipation | Common (~11%) [1] | Manage with dietary and lifestyle changes; paralytic ileus reported rarely [1]. |
| Blurred Vision | Less Common (3-9%) [1] | Due to dry eyes; lubricating eye drops may help; caution for contact lens wearers [2] [1]. |
Here are detailed methodologies from studies and clinical guides for managing and investigating these side effects.
Does disopyramide's metabolite contribute to its anticholinergic profile? Yes. The main metabolite, mono-N-dealkylated disopyramide (MND), is pharmacologically active. One study in healthy humans found that MND has a similar magnitude of anticholinergic effect on sinus and AV node function as the parent drug. This suggests the metabolite significantly contributes to the overall clinical anticholinergic profile [6].
What are the key drug interactions that could alter disopyramide levels and side effects? Disopyramide is metabolized by cytochrome CYP3A4. Co-administration with inducers or inhibitors of this enzyme can significantly impact its plasma concentration [3].
Are there any unexpected neurological side effects beyond typical anticholinergic symptoms? Yes. Case reports and reviews describe neuropsychiatric effects such as delirium, agitation, hallucinations, paranoia, and panic shortly after initiation. Additionally, a slowly reversible peripheral neuropathy characterized by painful dysesthesias and paresthesias has been reported. These symptoms are generally reversible upon drug discontinuation [7].
The primary cause of urinary retention is the anticholinergic (antimuscarinic) activity of disopyramide [1] [2] [3]. This action competitively inhibits acetylcholine at muscarinic receptors in the detrusor muscle of the bladder, reducing bladder contractility and impairing emptying [4] [3]. This effect is a direct extension of the drug's pharmacological profile rather than an off-target reaction.
The following diagram illustrates the pharmacological pathway leading to this adverse event:
Understanding which subjects are at highest risk is crucial for study design and monitoring. The table below summarizes key risk factors based on clinical data.
| Risk Factor | Rationale & Clinical Context |
|---|---|
| Male with Benign Prostatic Hyperplasia (BPH) | Pre-existing urethral obstruction increases susceptibility; males with BPH are at particular risk [4] [2]. |
| Elderly Patients | Higher prevalence of asymptomatic BPH and age-related decline in organ function [1] [5]. |
| Pre-existing Conditions | Contraindicated in patients with glaucoma, myasthenia gravis, or urinary retention [4] [5]. |
Clinical studies report urinary hesitancy in 10% to 40% of patients, with urinary retention, urgency, and frequency occurring in up to 9% [6]. Cases of acute renal failure secondary to prolonged urinary retention have also been reported [7].
Proactive management is essential to maintain subjects on protocol and ensure data integrity.
A key strategy is the use of a cholinesterase inhibitor to counteract anticholinergic effects without compromising antiarrhythmic efficacy.
The flowchart below outlines a recommended response protocol for managing suspected urinary retention in a clinical setting.
Treatment for this adverse reaction includes lowering the dose, discontinuing the drug, or using a cholinergic drug like pyridostigmine to compete with disopyramide's anticholinergic effects [7].
The negative inotropic effect of disopyramide is not the result of a single action but rather a concerted multi-channel blockade. This table summarizes its key targets and experimental findings:
| Target | Effect of Disopyramide | Experimental/Cellular Consequence | Clinical/Functional Correlation |
|---|---|---|---|
| Peak Na+ Current (INa) [1] | Blocks | Reduces sodium influx during Phase 0; decreases excitability and conduction velocity [2]. | Reduces myocardial excitability; contributes to QRS widening [3]. |
| Late Na+ Current (INaL) [1] | Blocks | Lowers diastolic intracellular sodium, reducing calcium influx via Na+/Ca2+ exchanger (NCX) [1]. | Primary driver of negative inotropy; lowers cytosolic Ca2+, reducing force generation [1]. |
| L-type Ca2+ Current (ICa-L) [1] | Blocks | Directly reduces calcium influx during action potential plateau [1]. | Synergistically reduces calcium transient amplitude and contractile force [1]. |
| Ryanodine Receptor (RyR) [1] | Stabilizes | Reduces the frequency of spontaneous Ca2+ release from the sarcoplasmic reticulum [1]. | Suppresses cellular arrhythmias (early/delayed afterdepolarizations) [1]. |
| Delayed Rectifier K+ Current (IK) [1] | Blocks | Can prolong action potential duration, but this is offset by Ca2+- and Na+-blocking effects [1]. | Net effect is modest QT prolongation, less than expected for a pure Class Ia drug [1]. |
Quantitative data from a 2019 translational study on human HCM cardiomyocytes provides critical insights for experimental design [1]:
The following diagram illustrates how disopyramide's multi-target mechanism converges to produce its negative inotropic effect.
For researchers aiming to validate or investigate disopyramide's effects, here is a structured workflow summarizing key methodologies, derived from a translational study on human HCM cardiomyocytes [1]:
Key Experimental Details:
Q1: The negative inotropic effect is often undesirable. Why is it therapeutically valuable? In obstructive Hypertrophic Cardiomyopathy (HOCM), the goal is to reduce the hypercontractility and left ventricular outflow tract (LVOT) obstruction. Disopyramide's potent negative inotrope is precisely what makes it a first-line therapy for symptomatic HOCM after beta-blockers [3] [4] [5]. It directly reduces the force that causes the obstruction.
Q2: How can the negative inotropic effect be managed or mitigated in a clinical or experimental setting?
Q3: Disopyramide is a Class Ia antiarrhythmic. Why does it shorten the action potential in HCM cells instead of prolonging it? This is a key finding from recent research. While disopyramide does block potassium channels (which prolongs APD), its combined strong blockade of inward calcium (ICa-L) and late sodium (INaL) currents in HCM cardiomyocytes dominates the net effect, leading to AP shortening [1]. This unique electrophysiological profile may explain its efficacy and the limited pro-arrhythmic side effects observed in HCM patients [1].
Q4: What are the critical drug-drug interactions to consider in preclinical or clinical studies? Disopyramide is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [2].
| Question | Answer |
|---|---|
| What is the core reason disopyramide is risky in heart failure? | Its negative inotropic effect reduces the force of heart muscle contraction, potentially worsening the heart's pumping ability and leading to cardiac depression [1] [2] [3]. |
| Can it be used if the arrhythmia caused the heart failure? | With extreme caution. It should only be considered if the heart failure/hypotension is secondary to a life-threatening arrhythmia and the arrhythmia is unresponsive to other treatments. Cardiac function requires careful monitoring [1] [2]. |
| Is it safe in patients with a history of heart failure? | It can be used with extreme caution if the patient is currently well-compensated. Maintenance of cardiac function is critical, and the drug should be discontinued if heart failure worsens [1] [2]. |
| What is the specific black box warning? | Antiarrhythmic drugs, including disopyramide, have not been shown to improve survival in patients with non-life-threatening ventricular arrhythmias and may increase mortality. Reserve use for life-threatening ventricular arrhythmias [1] [2]. |
The table below summarizes key data on disopyramide's effects and handling in compromised states.
| Parameter | Effect/Value | Context & Clinical Relevance |
|---|---|---|
| Reduction in Cardiac Output | ~10% (mean) [1] [2] | More pronounced in patients with pre-existing cardiac dysfunction. |
| Plasma Half-Life (Healthy) | 4 to 10 hours (mean 6.7h) [1] [2] | Baseline for comparison in patients with organ impairment. |
| Plasma Half-Life (Heart Failure) | Up to 9.7 ± 4.2 hours [1] [2] | Prolonged half-life increases risk of drug accumulation and toxicity. |
| Therapeutic Plasma Level | 2 to 4 mcg/mL [1] [2] | Target range; levels may be higher and more variable in heart failure. |
For researchers investigating the cardiodepressant mechanisms of disopyramide, the following protocol outlines a translational approach.
1. Objective: To characterize the concentration-dependent effects of disopyramide on cardiac contractility and electrophysiology in isolated heart tissues and animal models of heart failure.
2. Materials:
3. Methodology:
The diagram below visualizes the primary molecular mechanism by which disopyramide exerts its negative inotropic effect.
Disopyramide is a Class Ia antiarrhythmic agent that blocks cardiac sodium channels (fast inward current, INa) and the rapid delayed rectifier potassium current (IKr) [1]. The table below summarizes its multi-channel blocking effects.
| Channel/Action | Effect of Disopyramide | Functional Consequence |
|---|---|---|
| Late Sodium Current (late INa) | Enhances [2] | Prolongs Action Potential Duration (APD) |
| L-type Calcium Current (ICa-L) | Conflicting data: Reduces in healthy cells [2], may enhance in SQT1 models [2] | Variable effect on APD |
| Rapid Delayed Rectifier K+ Current (IKr) | Blocks [2] [3] | Prolongs APD and QT/QTc interval |
| Small-conductance Ca2+-activated K+ Current (ISK) | Reduces [2] | Prolongs APD |
| Na+/Ca2+ Exchanger Current (INCX) | Enhances [2] | Prolongs APD |
| Negative Inotropic Effect | Reduces myocardial contractility [4] [5] [1] | Can induce or worsen heart failure |
The blockade of IKr is the primary mechanism behind QTc prolongation. This prolongation can be therapeutic in SQT1 but proarrhythmic in other contexts, as it increases the risk of TdP, particularly in the presence of other risk factors [6] [7].
Accurate measurement and interpretation of the QTc interval is fundamental for safety and data integrity.
| Aspect | Recommendation |
|---|---|
| Lead Selection | Use Lead II or V5; select the lead with the most clearly defined T wave and keep it consistent for serial measurements [7]. |
| Measurement Method | Prefer manual measurement. Measure from the start of theQRS complex to the end of the T wave using the tangent method (drawing a tangent to the steepest part of the T wave's downslope; the end is where it intersects the baseline) [7]. |
| Heart Rate Correction | Use a correction formula (e.g., Bazett, Fridericia). Be consistent. For heart rates outside 50-70 bpm, consider Framingham or Hodges formulas for better accuracy [7]. |
| Therapeutic & Toxic Ranges | Therapeutic range: 2-4 mcg/mL. Toxic range: >9 mcg/mL [8]. Monitor plasma concentrations, especially with renal/hepatic impairment or concomitant CYP3A4 inhibitors [8] [1]. |
Here is a generalized workflow for assessing disopyramide's effects in an experimental setting, synthesizing methodologies from the literature.
Key Experimental Considerations:
Q1: Why is disopyramide effective in SQT1 but proarrhythmic in other contexts? In SQT1, a gain-of-function mutation (N588K) in the hERG channel causes abnormally short APD. Disopyramide effectively blocks this mutant channel, normalizing repolarization [6] [3]. In a normal heart, this same IKr blockade causes excessive APD prolongation, creating a substrate for re-entrant arrhythmias like TdP [6].
Q2: What is the target therapeutic plasma concentration for disopyramide? The therapeutic range is 2 to 4 mcg/mL. Concentrations exceeding 9 mcg/mL are considered toxic and associated with a higher risk of adverse effects [8].
Q3: How should disopyramide be handled in a lab setting? While the search results do not specify lab safety protocols for handling, it is crucial to treat it as any other potent bioactive compound. Standard practices include: using personal protective equipment (gloves, lab coat), avoiding aerosol generation, and following your institution's chemical hygiene plan for safe storage and waste disposal.
Disopyramide is a Class 1A antiarrhythmic agent whose metabolism is primarily mediated by the hepatic cytochrome P450 enzyme CYP3A4 [1]. Understanding this metabolic pathway is critical for predicting and managing drug-drug interactions (DDIs), as concomitant use with CYP3A4 inhibitors can decrease disopyramide's metabolism, leading to elevated plasma concentrations and an increased risk of toxicity, including QT prolongation and anticholinergic side effects [1] [2].
The logical relationship between disopyramide and CYP3A4 activity is summarized in the diagram below.
Concurrent use of the following substances with disopyramide requires close monitoring or avoidance, as they can significantly alter disopyramide's pharmacokinetics [1].
Table 1: Substances that Alter Disopyramide's Plasma Concentration
| Role | Substance Examples | Effect on Disopyramide |
|---|---|---|
| CYP3A4 Inhibitors | Ketoconazole, Verapamil, Diltiazem, Macrolide antibiotics (e.g., Clarithromycin, Erythromycin), Protease inhibitors, Grapefruit juice [1] | Decreases metabolism, increasing disopyramide's plasma half-life and risk of toxicity [1] |
| CYP3A4 Inducers | Rifampin, Phenobarbital, Phenytoin [1] | Increases metabolism, reducing disopyramide's plasma half-life and potential therapeutic efficacy [1] |
An in vivo study in rats provides direct evidence for this interaction, showing that pre-treatment with the CYP3A4 inhibitor miconazole significantly raised serum disopyramide concentrations and enhanced its pharmacological effect (QT interval prolongation) by reducing its elimination clearance [3].
For researchers studying these interactions, here are methodologies for both in vivo and advanced in silico approaches.
This method, adapted from a rat model, quantitatively links serum drug concentrations to pharmacological effect [3].
PBPK modeling is a powerful computational tool for predicting DDIs before clinical studies [4].
Q1: What is the clinical evidence that CYP3A4 inhibition affects disopyramide in humans? While a direct clinical study in humans is not available in the search results, evidence from multiple sources strongly supports the interaction. Disopyramide is metabolized by CYP3A4, and known CYP3A4 inhibitors like clarithromycin and erythromycin are listed as major interacting drugs that can cause QT prolongation, implying a significant clinical risk [1] [5]. An in vivo study in rats confirmed that the CYP3A4 inhibitor miconazole elevates disopyramide levels and its pharmacological effect [3].
Q2: Are there any machine learning approaches to predict CYP3A4-related DDIs for new drug candidates? Yes, recent advances in AI provide powerful predictive tools. For instance, Multimodal Encoder Networks (MEN) integrate chemical structure data (e.g., molecular fingerprints and graphs) with protein sequence information to predict CYP450 inhibition with high accuracy (e.g., 93.7% for CYP3A4) [6]. Furthermore, ensemble models that first predict a drug's interaction with CYP enzymes and then use that information to forecast DDIs have shown improved performance (85% accuracy) over structure-only models [7].
Q3: What specific monitoring parameters are recommended when disopyramide is co-administered with a CYP3A4 inhibitor? In such scenarios, rigorous monitoring is essential [1]:
Q: What is the primary biological mechanism by which disopyramide causes hypoglycemia?
A: The leading mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells [1] [2] [3].
The diagram below illustrates this signaling pathway.
Q: Which patient populations are at the highest risk for this adverse effect?
A: Hypoglycemia can occur even when disopyramide plasma levels are within the therapeutic range, indicating that specific patient factors significantly elevate risk [1] [2]. The key risk factors are summarized in the table below.
| Risk Factor | Underlying Reason / Mechanism | Clinical Evidence / Population |
|---|---|---|
| Renal Impairment | Reduced renal clearance of disopyramide leads to drug accumulation and prolonged half-life (up to 14-43 hours in severe renal failure) [2] [4]. | Particularly high risk in patients on hemodialysis or with advanced renal disease [2]. |
| Concurrent use of KATP Inhibitors | Synergistic inhibition of pancreatic beta-cell KATP channels, drastically increasing insulin secretion [1]. | Patients on sulfonylureas (e.g., glimepiride) or meglitinides [1] [5]. |
| Advanced Age | Potentially reduced renal function and increased sensitivity; often coincides with other risk factors like malnutrition [2]. | A frequently reported characteristic in case reports of hypoglycemia [2]. |
| Malnutrition / Cachexia | Impaired counter-regulatory response (e.g., reduced gluconeogenesis) and lower levels of alpha-1-acid-glycoprotein, leading to higher free (active) drug concentrations [5] [2] [4]. | Patients with chronic illnesses, heart failure, or cancer [5]. |
| Pre-existing Diabetes | Possibly due to compromised glucose counter-regulation and concurrent use of other hypoglycemic agents [1]. | Reported in patients with Type 2 diabetes [1]. |
Q: What key experimental data and protocols are available to study this phenomenon?
A: Functional studies using Xenopus oocytes have provided direct evidence of the drug's mechanism. The experimental workflow and a summary of quantitative findings are below.
Experimental Protocol: KATP Channel Inhibition Assay [1]
Quantitative Results from Functional Study [1]
| Experimental Condition | Approximate KATP Channel Inhibition | Physiological Consequence |
|---|---|---|
| Disopyramide alone | ~50-60% | Moderate risk of insulin secretion. |
| Glimepiride alone | ~50-60% | Moderate risk of insulin secretion. |
| Disopyramide + Glimepiride | ~95% | Profound channel closure; high risk of membrane depolarization and significant insulin secretion. |
Q: What are the key recommendations for mitigating this risk in a clinical or research setting?
A: Proactive management is crucial as this adverse effect can be life-threatening [2].
Disopyramide belongs to Class Ia antiarrhythmic drugs. Its chemical structure resembles synthetic muscarinic antagonists, giving it significant anticholinergic properties [1]. These properties inhibit the action of acetylcholine, a key neurotransmitter responsible for stimulating salivary glands, leading to the subjective sensation of dry mouth (xerostomia) and reduced saliva production [2]. This side effect is a well-documented limitation of disopyramide therapy [3].
Clinical research has identified a specific pharmacological intervention to manage this side effect.
The following diagram illustrates the pharmacological relationship between disopyramide, pyridostigmine, and their effects.
The table below summarizes the key findings from the clinical trial investigating this approach.
| Aspect | Clinical Evidence |
|---|---|
| Study | Clinical Trial, Angiology (1985) [3] |
| Intervention | Sustained-release Pyridostigmine |
| Primary Outcome | Prevention, elimination, or attenuation of disopyramide's anticholinergic side effects (xerostomia, abdominal discomfort, constipation, urinary retention). |
| Effect on Antiarrhythmic Action | No measurable effect on disopyramide's antiarrhythmic properties. |
| Conclusion | A beneficial drug interaction that improves tolerance and increases patient compliance. |
For researchers and drug development professionals, the disopyramide-pyridostigmine case offers several key insights:
While pyridostigmine is the primary evidence-based pharmacological solution, general management strategies for xerostomia can be considered as supportive measures. These are largely palliative and focus on symptom relief [4]:
While both drugs are sodium channel blockers, they belong to different subclasses and have distinct effects on the action potential.
| Feature | Disopyramide (Class Ia) | Lidocaine (Class Ib) |
|---|---|---|
| Primary Target | Fast sodium channels [1] | Voltage- and pH-dependent sodium channels [2] |
| Effect on Action Potential (AP) | Lengthens action potential duration (APD) [3] | Shortens action potential duration (APD) [2] |
| Effect on Refractoriness | Increases effective refractory period (ERP) [1] | Increases ERP relative to APD [2] |
| Tissue Specificity | Broad effect on atrial and ventricular tissue [1] [3] | Predominant effect on Purkinje fibers and ventricular cells; minimal effect on atrial tissue at standard doses [2] |
| Key Secondary Effect | Pronounced negative inotropic effect; significant anticholinergic activity [1] [3] | Negligible effect on ventricular contractility at therapeutic doses; no significant anticholinergic activity [4] [2] |
The diagram below illustrates the core signaling pathways and cellular effects of these two drugs.
A seminal 1981 comparative study in a canine acute myocardial infarction model provides direct, quantitative data on the effects of disopyramide and lidocaine on the lowered VFT [5].
The table below summarizes the quantitative results from the coronary ligation dog model study, comparing intramuscular (IM) and intravenous (IV) administration routes [5].
| Parameter | Disopyramide (5 mg/kg IM) | Lidocaine (10 mg/kg IM) | Disopyramide (5 mg/kg IV) | Lidocaine (IV + Infusion) |
|---|---|---|---|---|
| Onset of Action | Initial effect at 45 min | Effective dose | Tendency at 15 min; significant at 30 min | Effect prompt; exceeded control at 45 min |
| Significant Effect | From 1 hr 30 min onwards (p<0.01) | Effective dose | From 30 min onwards (p<0.01) | From 45 min onwards (p<0.01) |
| Minimally Effective Blood Level | 2.4 mcg/mL | 1.7 mcg/mL | Not specified | Not specified |
| Potency Conclusion | "In equivalent i.m. doses, disopyramide phosphate tended to be more potent than lidocaine..." [5] |
The workflow of this key experiment is summarized below.
The choice between these agents is heavily influenced by their distinct clinical effect and safety profiles beyond VFT elevation.
| Aspect | Disopyramide | Lidocaine |
|---|---|---|
| Primary Clinical Use | Treatment of ventricular tachycardia; first-line for vagally-mediated AF; off-label for obstructive hypertrophic cardiomyopathy (HOCM) [1] [3]. | Treatment of acute ventricular arrhythmias, especially in ischemic heart disease; second-line for shock-refractory VF [2] [6]. |
| Cardiac Safety | Significant negative inotrope: Can cause or worsen heart failure; contraindicated in uncompensated HF. Prolongs QT interval, risk of torsades de pointes [1] [3] [7]. | Minimal hemodynamic impact at therapeutic doses; may cause bradycardia or sinus arrest in high doses/overdose [4] [2]. |
| Major Non-Cardiac Effects | Strong anticholinergic effects: Dry mouth, urinary retention, constipation, glaucoma. Co-administration with pyridostigmine can mitigate these [1] [3]. | Central Nervous System (CNS) effects: Drowsiness, disorientation, seizures at high/toxic concentrations [2] [6]. |
| Feature | Disopyramide | Quinidine |
|---|---|---|
| Primary Binding Protein | Alpha-1-acid glycoprotein (AAG) [1] | Alpha-1-acid glycoprotein (AAG) and Albumin [2] |
| Secondary Binding Protein | Albumin (accounts for 5-10% of binding) [1] | - |
| Number of Binding Sites | Two independent sites [3] [1] | Two independent sites [3] |
| Binding Affinity & Capacity | High-affinity site on AAG: Association constant 1.0 x 10⁶ M⁻¹, Capacity 3.5 x 10⁻⁶ M [1] | Information not explicitly available in search results |
| Fraction Bound | Concentration-dependent: ~78% at 2 μg/mL to ~38% at 8 μg/mL [4] | 80% - 88% (within concentration range of 6.5 - 16.2 μmol/L) [2] |
| Concentration Dependence | Yes, binding decreases as total plasma concentration increases [4] [1] [5] | No significant concentration dependence is indicated within the common therapeutic range [2] |
| Competition for Binding Sites | Does not compete with quinidine for the same protein binding sites [3] | Does not compete with disopyramide for the same protein binding sites [3] |
The data in the table above is derived from specific experimental protocols. Here is a detailed look at the key methodologies cited.
The relationship between the drugs, their primary binding protein, and the key clinical consequences of their binding profiles can be visualized in the following pathway.
The differential protein binding of these two antiarrhythmic drugs has several important consequences:
The table below summarizes the key safety concerns of disopyramide and other antiarrhythmic agents, highlighting their most significant adverse effects and proarrhythmic potentials [1] [2] [3].
| Drug/Drug Class | Most Common Adverse Effects | Serious/Cardiac Adverse Effects | Key Contraindications | Proarrhythmic Potential |
|---|---|---|---|---|
| Disopyramide (Class Ia) | Dry mouth, urinary retention, constipation, blurred vision (all due to anticholinergic effects) [1] [3] [4]. | Heart failure exacerbation (negative inotropy), torsade de pointes, hypotension, agranulocytosis, hypoglycemia [1] [3] [4]. | Overt heart failure, long QT syndrome, 2nd/3rd-degree AV block (no pacemaker), benign prostatic hyperplasia [1] [3]. | High (Class Ia). Prolongs QT interval, increasing risk of torsade de pointes [1] [2]. |
| Quinidine (Class Ia) | Diarrhea, nausea, vomiting, cinchonism (tinnitus, hearing loss) [3]. | Torsade de pointes (can occur at therapeutic doses), immune thrombocytopenia, lupus-like syndrome, hepatitis [2] [3]. | Long QT syndrome, history of torsade, myasthenia gravis, immune thrombocytopenia [3]. | High (Class Ia). Noted for causing torsade de pointes, sometimes at subtherapeutic levels [3]. |
| Procainamide (Class Ia) | Nausea, anorexia, delirium, rash [3]. | Torsade de pointes (especially with metabolite NAPA accumulation), drug-induced lupus, bone marrow suppression [2] [3]. | Lupus, torsade de pointes history [3]. | High (Class Ia). Active metabolite NAPA contributes to QT prolongation and torsade risk [3]. |
| Flecainide (Class Ic) | Dizziness, visual disturbances [2]. | Increased mortality post-MI, atrial flutter with 1:1 conduction, Brugada-like ECG [2] [5]. | Structural heart disease (especially CAD), heart failure [2]. | High (Class Ic). Potent sodium channel blockade can promote conduction slowing and re-entry, particularly in ischemic tissue [2] [5]. |
| Amiodarone (Class III) | Photosensitivity, pulmonary toxicity, thyroid dysfunction, liver enzyme elevations, corneal deposits [2]. | Pulmonary fibrosis, hepatotoxicity, bradycardia, requires intensive monitoring for organ toxicity [6] [2]. | Severe sinus node dysfunction, 2nd/3rd-degree AV block (no pacemaker) [2]. | Low to Moderate. Prolongs QT but torsade risk is lower than with Class Ia/III drugs; non-cardiac toxicity is a major concern [6] [2]. |
| Sotalol (Class III) | Fatigue, bradycardia, dyspnea, chest pain [2]. | Torsade de pointes (dose-dependent), heart failure exacerbation [2]. | Asthma, long QT syndrome, renal failure, heart failure [2]. | High. Beta-blockade combined with potent potassium channel blockade confers significant torsade risk [2]. |
| Dofetilide (Class III) | Headache, dizziness [2]. | Torsade de pointes (requires initiated in-hospital with monitoring) [2]. | Congenital long QT syndrome, severe renal impairment [2]. | High. Pure IKr blocker with significant torsade risk; requires strict dose titration in hospital [2]. |
| Beta-Blockers (Class II) | Bradycardia, fatigue, bronchospasm, masking of hypoglycemia [2]. | Heart block, exacerbation of asthma/COPD [2]. | Asthma, severe bradycardia, decompensated heart failure [2]. | Very Low. Generally excellent safety profile; primary risks are hemodynamic and metabolic [2]. |
Clinical trials provide quantitative data on the performance and safety outcomes of antiarrhythmic drugs.
The table below summarizes key findings from studies comparing disopyramide to other agents and evaluating its long-term use [7] [8].
| Study Focus / Metric | Disopyramide Performance | Comparator / Context | Study Details |
|---|
| PVC & VT Suppression [8] | • PVC Reduction: ~63% (from 629 to 231/hour). • ≥70% PVC Reduction: 9/15 patients. • VT Abolition: 3/5 patients. | Propafenone (Class Ic): • PVC Reduction: ~83% (from 574 to 100/hour). • ≥70% PVC Reduction: 11/14 patients. • VT Abolition: 6/6 patients. | Design: Double-blind, placebo-controlled. Patients: 16 with frequent and complex PVCs. Dosing: Disopyramide 600 mg/day vs. Propafenone 900 mg/day. | | Long-Term Safety in HCM [7] | • Continuation Rate: 67% (62/92 patients) after median 7.2 years. • Symptom Improvement: 57 patients showed ≥1 NYHA class improvement. • SCD/LV Dysfunction: Rare (3 VT events, 1 LV dysfunction). | Natural History: Evaluated need for septal reduction therapy (surgery or ablation) due to drug failure. | Design: Observational cohort study. Patients: 92 with obstructive hypertrophic cardiomyopathy (HCM). Finding: Disopyramide was safe and effective long-term in two-thirds of patients. | | Mortality in Post-MI Patients [1] | No mortality benefit found; potential for increased mortality. | Placebo. | Design: Multicenter, randomized, double-blind study (n=1985). Context: Part of a broader finding that Class I drugs can be harmful in ischemic heart disease. |
For researchers designing studies, here are detailed methodologies for key experiments cited in the literature.
This outlines the core design from the comparative study of disopyramide and propafenone [8].
This protocol is based on the observational study of disopyramide's long-term use in obstructive hypertrophic cardiomyopathy [7].
The following diagrams illustrate the primary mechanism of action of disopyramide and a logical workflow for its safety assessment in clinical use.
This diagram visualizes the key ion channel effects of disopyramide that underpin both its efficacy and toxicity.
This flowchart outlines a logical framework for managing disopyramide therapy based on its safety profile.
The table below summarizes key mortality risk data for disopyramide and other Class I antiarrhythmic drugs, synthesized from recent clinical studies and reviews.
| Drug / Drug Class | Associated Mortality Risk | Key Context & Patient Populations | Supporting Evidence |
|---|
| Disopyramide (Class Ia) | ▼ Neutral/Low in specific populations | Obstructive Hypertrophic Cardiomyopathy (HCM): Low, long-term HCM-related mortality [1]. Post-Myocardial Infarction (MI): Not recommended; no mortality benefit shown [2]. | Prospective cohort study (n=92, median 7.2 years) [1] | | Class Ia (Overall) | ▲ Increased | Meta-analysis: Increased non-cardiac and all-cause mortality vs. non-antiarrhythmic therapy [3]. | Meta-analysis of 15 RCTs (n=18,728) [3] | | Class Ic (Flecainide, Propafenone) | ▲ Increased in structural heart disease | Post-MI (CAST trial): Increased mortality in patients with ventricular arrhythmias [4]. Non-obstructive CAD: Emerging evidence for potential safety in selected, revascularized patients [4]. | Landmark RCT (CAST) [4]; Retrospective cohort studies [4] | | Class I Antiarrhythmics (Overall) | ▲ Increased | Meta-analysis: Increased non-cardiac and all-cause mortality vs. control therapy. No significant difference in cardiac mortality [3]. | Meta-analysis of 15 RCTs (n=18,728) [3] |
The mortality data in the table above is derived from several key types of clinical studies.
Long-Term Safety Cohort Study (for Disopyramide in HCM) [1]
Meta-Analysis of Antiarrhythmic Drugs and Mortality [3]
The differential mortality risks of Class I antiarrhythmics are rooted in their distinct electrophysiological mechanisms. The following diagram illustrates the primary molecular and pathway interactions.
Figure 1: Mechanism of Action and Pro-arrhythmic Pathways of Class I Antiarrhythmic Drugs. This diagram illustrates how sodium and potassium channel blockade by drugs like disopyramide leads to both therapeutic and potential adverse pro-arrhythmic effects, the latter being heightened in the presence of structural heart disease [2] [5] [6].
The seemingly conflicting data can be reconciled by considering the following factors:
Disopyramide's hemodynamic impact is achieved through a multi-channel inhibition mechanism within cardiac cells. As a Class 1a antiarrhythmic agent, it primarily functions as a sodium channel blocker, but its therapeutic effect in HCM stems from a broader electrophysiological profile [1] [2].
This multi-target mechanism translates into potent negative inotropy, significantly reducing the force of ventricular contraction. This decrease in contractility mitigates the systolic anterior motion of the mitral valve and the hydrodynamic forces that cause LVOT obstruction in HCM patients [1] [2].
The efficacy of disopyramide is well-established through clinical studies. The tables below summarize key hemodynamic and clinical outcome data from recent research.
Table 1: Hemodynamic Effects of Disopyramide in Obstructive HCM
| Hemodynamic Parameter | Baseline (Median) | Post-Disopyramide (Median) | Change | Study Details |
|---|---|---|---|---|
| Resting LVOT Gradient | 95 mm Hg [3] | 19 mm Hg [3] | -37% [3] | 92 patients, median 7.2 yrs follow-up [3] |
| Provoked LVOT Gradient | Not specified | 41 mm Hg [3] | -57% [3] | 92 patients, median 7.2 yrs follow-up [3] |
| LV Ejection Fraction | 69% ± 6% [3] | 69% ± 9% [3] | No change [3] | 92 patients, median 7.2 yrs follow-up [3] |
| LV End-Diastolic Pressure | 19 mm Hg [4] | 16 mm Hg [4] | -16% [4] | 43 patients, IV administration [4] |
Table 2: Comparison with Other Pharmacological Alternatives for Obstructive HCM
| Therapy / Parameter | Mechanism of Action | Effect on LVOT Gradient | Effect on Functional Capacity | Key Considerations |
|---|---|---|---|---|
| Disopyramide | Multi-channel blocker; negative inotrope [1] | Significant reduction (37-57%) [3] | 62% showed ≥1 NYHA class improvement [5] | Anticholinergic side effects; low risk of QTc prolongation [3] [5] |
| β-Blockers | Beta-adrenergic blockade; reduce heart rate [6] | Variable reduction; may not affect resting gradient [7] | Improves angina & dyspnea [6] | First-line therapy; can cause fatigue, bronchospasm [6] |
| Calcium Channel Blockers | Inhibit L-type calcium channels [7] | Variable reduction [7] | Improves exercise tolerance [6] | Vasodilatory effects may worsen obstruction in some [6] |
| Cardiac Myosin Inhibitors | Targets sarcomeric hypercontractility [7] | Significant reduction in trials [7] | Improves NYHA class & exercise capacity [7] | Requires intensive monitoring of LVEF due to risk of systolic dysfunction [7] |
The data presented are derived from established clinical and cellular experimental methods.
Clinical Efficacy and Safety Protocol
In Vitro Cellular Electrophysiology Protocol
While disopyramide is effective, its use requires careful management of side effects.
Disopyramide remains a viable and effective therapeutic option for symptomatic obstructive HCM, with a well-defined mechanism of multi-channel inhibition leading to reduced LVOT obstruction and improved functional capacity. Its long-term efficacy and safety profile are supported by contemporary studies [3].
For drug development professionals, disopyramide's established role provides a benchmark against which novel therapies, such as cardiac myosin inhibitors, must be evaluated, particularly concerning the balance between efficacy, safety, and required monitoring intensity [7].
The table below summarizes key metabolites of disopyramide identified in different species, highlighting that metabolite profiles can vary significantly.
| Metabolite Name (or Description) | Key Species Identified | Relative Abundance / Key Findings | Primary Excretion Route |
|---|---|---|---|
| Disopyramide (parent drug) | Human, Rat, Dog | Human: ~56% of dose excreted unchanged; Rat: ~81% of urinary radioactivity from unchanged drug [1] | Urine [1] [2] |
| Mono-N-dealkylated metabolite (Secondary amine) | Human, Dog | Human: Represents ~20% of excreted dose; Dog: 12.4% of urinary radioactivity [1] [2] | Urine [1] [2] |
| 3-phenyl-3-(2-pyridyl)-2-pyrrolidone | Dog | Major metabolite in dogs (29.2% of urinary radioactivity) [1] | Urine (partly as a water-soluble conjugate) [1] |
| Aryl-hydroxylated metabolites (Phenolic compounds) | Rat | Major metabolic pathway in rats; predominantly excreted in bile as conjugates [1] | Bile / Feces [1] |
While direct activity comparisons are sparse, established analytical methods enable the study of these metabolites.
The following diagram illustrates the primary metabolic pathways of disopyramide and the general workflow for its experimental analysis, integrating information from the identified sources.
The search results indicate a need for more direct comparative data on metabolite activity. To advance your research, consider focusing on the following:
Recent research has clarified that disopyramide's effects extend beyond its traditional classification as a Class Ia sodium channel blocker. A 2019 study provides key mechanistic insights [1].
Key Cellular and Molecular Actions of Disopyramide [1]:
The diagram below illustrates this multi-target mechanism:
The following table summarizes key efficacy findings from clinical studies, though it highlights the lack of recent trials for ventricular arrhythmia prophylaxis.
| Study Focus / Population | Key Efficacy Findings | Study Details (Year, Design) |
|---|
| Ventricular Tachycardia/Ventricular Fibrillation [2] | • Prevented induction of sustained VT/VF in 34% (17/50) of patients. • Increased VT cycle length (from 281±70 ms to 347±64 ms) when induction was not prevented. • ~80% (9/11) of discharged responders remained free of VT during 19-month follow-up. | 1983; Evaluation via programmed ventricular stimulation. | | Acute Myocardial Infarction [3] | • Significant reduction in mortality, ventricular fibrillation, and ventricular tachycardia vs. placebo. | 1977; Randomized, placebo-controlled trial. | | Hypertrophic Cardiomyopathy (HCM) [4] | • 67% (62/92) of patients continued treatment after 7.2 years with symptomatic improvement. • Reduced resting LV outflow gradients by 37% and provoked gradients by 57%. | 2025 (Jan); Observational study in obstructive HCM patients. |
For research and development purposes, here are the methodologies from two pivotal studies.
1. Electrophysiologic Efficacy Study (1983) [2]
2. Cellular Mechanism Study (2019) [1]
The search results indicate that disopyramide is not a first-line agent for ventricular arrhythmia prophylaxis in contemporary practice. Here's how it is positioned relative to other antiarrhythmics:
The most current evidence supports the use of disopyramide in obstructive HCM [4], while its role for general ventricular arrhythmia prophylaxis is not a primary focus of recent clinical research. To continue your investigation, you could:
| Feature | Disopyramide | Verapamil |
|---|---|---|
| Drug Class | Class Ia antiarrhythmic [1] [2] | Non-dihydropyridine calcium channel blocker [3] |
| Primary Molecular Targets | Peak & late Na+ channels, L-type Ca2+ channels, delayed-rectifier K+ current, Ryanodine receptors [2] | L-type calcium channels [3] |
| Primary Physiological Effect | Potent negative inotrope; strongly reduces contractility [2] | Negative chronotrope; reduces heart rate [3] |
| Effect on LVOT Gradient | Marked reduction (core therapeutic effect) [1] [2] [4] | Variable effect; may not reduce gradient and could potentially worsen it in some due to vasodilation [5] |
| Effect on Diastolic Filling | Improves LV diastolic dysfunction [1] | Significant improvement; a core therapeutic effect [6] |
| Arrhythmic Profile | Reduces cellular arrhythmias (early/delayed afterdepolarizations) in vitro [2] | Used for PSVT prophylaxis and SVT management [3] |
The cellular pathways and effects of these drugs can be visualized as follows:
| Parameter | Disopyramide | Verapamil |
|---|---|---|
| Guideline Recommendation | Second-line add-on therapy for refractory obstructive HCM (oHCM) [1] [4] [7] | First-line therapy for symptoms (angina/dyspnea) in obstructive or non-obstructive HCM [3] |
| Typical Patient Profile | Symptomatic oHCM patients with LVOT gradient ≥50 mmHg despite first-line therapy [4] [8] | Symptomatic patients with obstructive or non-obstructive HCM [3] |
| Efficacy on Symptoms (NYHA Class) | ~76% responder rate (symptom improvement/stabilization) over ~4.4 years [8] | Improves exercise capacity; mechanism linked to diastolic improvement [6] |
| Predictors of Positive Response | Less severe symptoms (NYHA I/II) at initiation [4]; Larger LV end-diastolic volume index [8] | Not specified in searched results |
| Role in Disease Management | "Bridge" therapy to delay or avoid septal reduction therapy (SRT) [8] | Foundational medical therapy for symptom control [3] [7] |
| Aspect | Disopyramide | Verapamil |
|---|---|---|
| Common Side Effects | Anticholinergic effects (e.g., dry mouth, urinary retention) [4]; QTc interval prolongation [4] | Constipation, gingival hyperplasia, peripheral edema, hypotension, bradycardia [3] |
| Serious Risks | Potential for pro-arrhythmia due to QTc prolongation (Torsades de Pointes risk) [4] | May worsen heart failure in patients with high gradients or advanced HF; can cause AV block [3] |
| Key Contraindications | Long QTc (>500 ms) at baseline; reduced LVEF (<50%); glaucoma; men with prostatism [4] | Severe LV dysfunction; cardiogenic shock; sick sinus syndrome; 2nd/3rd-degree AV block (without pacemaker) [3] |
| Required Monitoring | ECG for QTc interval; echocardiogram for LVEF [4] | Blood pressure; heart rate; liver function tests [3] |
For researchers evaluating these compounds, the methodology from pivotal studies provides a critical foundation.
A 2024 multicenter study defined "responders" based on symptom improvement and long-term avoidance of septal reduction therapy (SRT) [8].
A 2019 translational study detailed the preclinical investigation of disopyramide's mechanism [2] [9].
The experimental and clinical data reveal clear differentiation:
Irritant